1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-7-9-14(10-8-13)17-15(12-20)11-19(18-17)16-5-3-2-4-6-16/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUGVPPTLNTKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351070 | |
| Record name | 1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36640-52-5 | |
| Record name | 1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
This technical guide provides a comprehensive overview of the core properties of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The document details the compound's fundamental chemical and physical characteristics, outlines a detailed synthesis protocol, and presents experimental methodologies for evaluating its potential biological activities.
Core Properties and Data
This compound is a heterocyclic organic compound belonging to the pyrazole class, which is a common scaffold in many biologically active molecules.[1] Its structure, featuring a phenyl group at the 1-position, a p-tolyl group at the 3-position, and a carbaldehyde group at the 4-position of the pyrazole ring, makes it a versatile intermediate for the synthesis of more complex derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 36640-52-5 | [2][3] |
| Molecular Formula | C₁₇H₁₄N₂O | [4] |
| Molecular Weight | 262.31 g/mol | [4] |
| IUPAC Name | 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | |
| Appearance | White to Orange to Green powder to crystal | |
| Melting Point | 119 °C | |
| Boiling Point | 450 °C at 760 mmHg | |
| Density | 1.12 g/cm³ | |
| LogP | 3.66 | |
| Flash Point | 225.9 °C |
Spectral Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral characteristics.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and p-tolyl groups, a singlet for the pyrazole proton (around δ 8.2 ppm), a singlet for the aldehyde proton (around δ 9.4-10.0 ppm), and a singlet for the methyl protons of the tolyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, aromatic carbons, and the carbons of the pyrazole ring. |
| IR Spectroscopy | Absorption bands indicating the presence of aromatic C-H bonds, the C=O stretching of the aldehyde group, and the C=N stretching of the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely employed method for the synthesis of pyrazole-4-carbaldehydes.[5][6] This reaction involves the formylation of an active methylene group adjacent to a hydrazone using the Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Step 1: Synthesis of 4'-Methylacetophenone Phenylhydrazone
-
To a solution of 4'-methylacetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated 4'-methylacetophenone phenylhydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold dimethylformamide (DMF, 5 equivalents) with constant stirring.
-
To this freshly prepared Vilsmeier reagent, add the 4'-methylacetophenone phenylhydrazone (1 equivalent) portion-wise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, and then heat at 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is alkaline.
-
The solid product, this compound, is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.
In Vitro Anti-Inflammatory Activity Assay (Albumin Denaturation Assay)
This assay evaluates the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous bovine serum albumin (BSA) solution, 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 2 mL of various concentrations of the test compound.
-
A control group is prepared without the test compound. Diclofenac sodium can be used as a standard reference drug.
-
Incubate the mixtures at 37 °C for 15 minutes, followed by heating at 70 °C for 5 minutes to induce denaturation.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is used to assess the antimicrobial properties of the compound against various bacterial and fungal strains.
-
Prepare sterile Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the agar plates uniformly with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Create wells of a standard diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.
-
Add a specific volume (e.g., 100 µL) of different concentrations of this compound (dissolved in a suitable solvent like DMSO) into the wells.
-
A well containing only the solvent serves as a negative control, and wells with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serve as positive controls.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process of this compound.
Caption: Synthetic pathway for this compound.
Vilsmeier-Haack Reaction Mechanism
The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent followed by its reaction with the hydrazone intermediate.
Caption: Mechanism of the Vilsmeier-Haack reaction for pyrazole synthesis.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. This compound | C17H14N2O | CID 689801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde chemical structure and IUPAC name
An In-depth Technical Guide to 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole core.[1] This class of compounds, known as pyrazole derivatives, is a significant area of study in heterocyclic chemistry due to its members' wide range of biological activities.[1][2] Pyrazole-containing molecules have been investigated for their anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3] The structure of this compound, which includes a reactive aldehyde group and multiple aromatic substituents, makes it a versatile building block for the synthesis of more complex pharmaceutical intermediates and novel drug candidates.[1]
Chemical Identity and Structure
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde .[1] It is commonly referred to by its semi-systematic name, this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 36640-52-5 | [1][4][5] |
| Molecular Formula | C₁₇H₁₄N₂O | [1][4][6] |
| Molecular Weight | 262.31 g/mol | [1][4] |
| Appearance | White to Orange to Green powder/crystal | [7] |
| Melting Point | 117.0 - 121.0 °C | [7] |
| Purity | >98.0% (GC) | [7] |
Chemical Structure Diagram
The molecular structure consists of a central five-membered pyrazole ring. A phenyl group is attached to the nitrogen atom at position 1, a p-tolyl (4-methylphenyl) group is at position 3, and a carbaldehyde (formyl) group is at position 4.
Caption: 2D structure of this compound.
Experimental Protocols: Synthesis
The synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[2][3] This reaction involves the formylation and cyclization of a substituted acetophenone phenylhydrazone using the Vilsmeier reagent, which is typically a complex of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3]
Generalized Protocol for Vilsmeier-Haack Synthesis
-
Step 1: Formation of Phenylhydrazone.
-
An appropriately substituted acetophenone (e.g., 4'-methylacetophenone) is reacted with phenylhydrazine.[8]
-
The reactants (in equimolar amounts) are dissolved in a suitable solvent such as absolute ethanol, often with a catalytic amount of a weak acid like glacial acetic acid.[9]
-
The mixture is heated, typically on a water bath, for a period ranging from 30 minutes to several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).[9]
-
Upon cooling, the resulting phenylhydrazone product often precipitates and can be collected by filtration and recrystallized to achieve high purity.[9]
-
-
Step 2: Cyclization and Formylation (Vilsmeier-Haack Reaction).
-
The Vilsmeier-Haack reagent is prepared by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.[9]
-
The purified phenylhydrazone from Step 1 is dissolved in DMF and added to the cold Vilsmeier-Haack reagent.[9]
-
The reaction mixture is then heated, for instance at 70-80 °C, for several hours (e.g., 5-6 hours).[9] The progress is again monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into a beaker of crushed ice or cold water.[9]
-
The acidic solution is neutralized carefully with a base, such as a saturated solution of sodium bicarbonate, which causes the final product to precipitate.[9]
-
The solid this compound is collected by filtration, washed thoroughly with water, and dried. It can be further purified by recrystallization from a suitable solvent.
-
Caption: Generalized workflow for the synthesis of pyrazole-4-carbaldehydes.
Applications in Research and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry. The presence of the aldehyde functional group in this compound provides a reactive handle for further chemical modifications, such as condensation reactions with amines to form imines (Schiff bases) or nucleophilic additions.[1][2] These derivatization capabilities position the compound as a valuable intermediate for creating libraries of new molecules for drug discovery screening. Research on analogous pyrazole derivatives has indicated potential for developing agents with antioxidant and anti-inflammatory activities.[3][9]
References
- 1. Buy this compound | 36640-52-5 [smolecule.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 36640-52-5 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxaldehyde | 36640-52-5 | TCI AMERICA [tcichemicals.com]
- 8. CAS#:36640-52-5 | this compound | Chemsrc [chemsrc.com]
- 9. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, a heterocyclic organic compound. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its molecular characteristics and synthesis.
Molecular and Physicochemical Properties
This compound is a pyrazole derivative known for its applications as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyrazole ring with phenyl, p-tolyl, and carbaldehyde substituents, makes it a subject of interest in medicinal chemistry for the development of novel therapeutic agents.[2]
Table 1: Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₄N₂O[2][3] |
| Molecular Weight | 262.31 g/mol [2][3] |
| CAS Number | 36640-52-5[2][4] |
| IUPAC Name | 3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde[2] |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3[2] |
| InChI Key | PUUGVPPTLNTKIM-UHFFFAOYSA-N[2] |
Experimental Protocols
The synthesis of pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction.[5][6] This reaction involves the formylation of an active hydrogen-containing compound, in this case, a hydrazone, using a Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride).
Detailed Methodology for the Synthesis of this compound:
Step 1: Synthesis of 4-Methylacetophenone Phenylhydrazone (Intermediate)
-
Dissolve 4-methylacetophenone (1 equivalent) and phenylhydrazine (1.1 equivalents) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate of 4-methylacetophenone phenylhydrazone is collected by filtration, washed with cold ethanol, and dried.
Step 2: Vilsmeier-Haack Cyclization to form this compound
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 2 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with constant stirring.
-
To this freshly prepared Vilsmeier reagent, add the 4-methylacetophenone phenylhydrazone (1 equivalent) synthesized in the previous step.
-
Heat the reaction mixture to 70-80°C and maintain it for 5-7 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The solid product, this compound, is then collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Logical Relationships and Signaling Pathways
The synthesis of this compound can be visualized as a two-step chemical transformation. The following diagram illustrates the logical workflow from the starting materials to the final product.
Caption: Synthetic pathway of this compound.
References
An In-depth Technical Guide to 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the heterocyclic compound 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. The pyrazole core is a significant scaffold in medicinal chemistry, and this particular derivative, featuring phenyl and p-tolyl substitutions, presents a valuable platform for further functionalization in drug discovery and material science. This document details the prevalent synthetic methodology, the Vilsmeier-Haack reaction, including a detailed experimental protocol. It also summarizes the key analytical data for the characterization of this compound and its intermediates.
Introduction
This compound is a solid organic compound with the molecular formula C₁₇H₁₄N₂O and a molecular weight of approximately 262.30 g/mol .[1] It belongs to the pyrazole class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs.[2] The presence of a reactive aldehyde group at the 4-position of the pyrazole ring makes this compound a versatile intermediate for the synthesis of a wide range of derivatives.[3][4]
While the specific discovery and historical timeline of this compound are not extensively documented in dedicated publications, its synthesis falls under the well-established Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds discovered in 1927.[5] The synthesis of pyrazole-4-carbaldehydes from acetophenone phenylhydrazones using the Vilsmeier-Haack reagent is a widely adopted and efficient method.[3][4][6]
Synthesis
The primary and most efficient route for the synthesis of this compound is a two-step process.[3][7] The first step involves the condensation of p-tolyl acetophenone with phenylhydrazine to form the corresponding phenylhydrazone intermediate. The second step is the cyclization and simultaneous formylation of this intermediate using the Vilsmeier-Haack reagent (a complex of dimethylformamide and phosphorus oxychloride).[3][7]
Synthesis Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of p-Tolyl Acetophenone Phenylhydrazone (Intermediate)
This procedure is adapted from generalized protocols for the synthesis of acetophenone phenylhydrazones.[3][8][9]
-
Reagents and Solvents:
-
p-Tolyl acetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve p-tolyl acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1 to 1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.
-
Reflux the mixture for 1-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Step 2: Synthesis of this compound
This protocol is based on the Vilsmeier-Haack cyclization of phenylhydrazones.[3][4][7]
-
Reagents and Solvents:
-
p-Tolyl Acetophenone Phenylhydrazone (from Step 1)
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution (for neutralization)
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a stirrer, prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃, 3-4 equivalents) dropwise to ice-cold anhydrous dimethylformamide (DMF) with constant stirring.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.
-
Dissolve the p-tolyl acetophenone phenylhydrazone (1 equivalent) in a minimum amount of DMF.
-
Add the solution of the hydrazone dropwise to the pre-formed Vilsmeier-Haack reagent.
-
After the addition, stir the reaction mixture at room temperature for a short period and then heat it to 60-80 °C for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product precipitates out.
-
Filter the crude product, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Vilsmeier-Haack Reaction Mechanism
The mechanism of the Vilsmeier-Haack reaction for the formation of pyrazole-4-carbaldehydes from phenylhydrazones is a well-established pathway.
Caption: Generalized mechanism of the Vilsmeier-Haack reaction for pyrazole synthesis.
Characterization and Physicochemical Properties
The structural elucidation of this compound and its intermediates is typically achieved through a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) around δ 9.8-10.0 ppm.- A singlet for the pyrazole ring proton (H-5) around δ 8.5 ppm.- Multiplets for the aromatic protons of the phenyl and p-tolyl groups in the range of δ 7.2-7.9 ppm.- A singlet for the methyl protons (CH₃) of the p-tolyl group around δ 2.4 ppm. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around δ 185 ppm.- Signals for the pyrazole ring carbons.- Signals for the aromatic carbons of the phenyl and p-tolyl groups.- A signal for the methyl carbon of the p-tolyl group around δ 21 ppm. |
| IR (cm⁻¹) | - A strong absorption band for the aldehyde carbonyl (C=O) stretching around 1670-1690 cm⁻¹.- Bands for C=N and C=C stretching of the pyrazole and aromatic rings.- Bands for C-H stretching of the aromatic and methyl groups. |
| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₇H₁₄N₂O). |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O | [1] |
| Molecular Weight | 262.30 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | [3] |
| CAS Number | 36640-52-5 | [10] |
Potential Applications and Biological Activities
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic value. The aldehyde functional group is particularly useful for generating derivatives such as Schiff bases, chalcones, and other heterocyclic systems through condensation reactions.[3][7]
While specific biological activity data for this compound is not extensively reported, its structural motifs are present in compounds with known pharmacological effects. For instance, the 1,3-diarylpyrazole scaffold is a core component of several biologically active molecules. Further research is warranted to explore the specific biological profile of this compound and its derivatives.
In addition to its pharmaceutical potential, the unique chemical structure of this compound suggests possible applications in material science, potentially in the development of novel materials with specific optical or electronic properties.[3]
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a synthetic intermediate in drug discovery and material science. Its synthesis via the Vilsmeier-Haack reaction is an efficient and well-established method. This technical guide provides a foundational understanding of its synthesis and characterization, intended to support further research and development efforts in leveraging this versatile molecular scaffold.
References
- 1. This compound | C17H14N2O | CID 689801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. jocpr.com [jocpr.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. dovepress.com [dovepress.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 36640-52-5 [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Data of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The document details the methodologies for its synthesis and spectroscopic characterization, presenting key data in a structured format.
Molecular Structure and Properties
This compound is a pyrazole derivative with a molecular formula of C₁₇H₁₄N₂O. Its structure features a central pyrazole ring, substituted at the N1 position with a phenyl group, at the C3 position with a p-tolyl (4-methylphenyl) group, and at the C4 position with a formyl (carbaldehyde) group.
-
IUPAC Name: 3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde[1]
-
CAS Number: 36640-52-5[1]
-
Molecular Weight: 262.30 g/mol [1]
-
Exact Mass: 262.1106 Da[1]
Experimental Protocols
The synthesis and characterization of this compound involve standard organic chemistry and analytical techniques.
Synthesis: Vilsmeier-Haack Reaction
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of an active hydrogen substrate, in this case, a hydrazone, using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide).
Step 1: Preparation of 4'-Methylacetophenone Phenylhydrazone An equimolar mixture of 4'-methylacetophenone and phenylhydrazine is refluxed in ethanol with a catalytic amount of glacial acetic acid for approximately one hour.[2] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate (the hydrazone) is filtered, washed with cold ethanol, and dried.
Step 2: Cyclization and Formylation The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) dropwise to chilled N,N-dimethylformamide (DMF) at 0°C. The previously synthesized 4'-methylacetophenone phenylhydrazone is then added to the Vilsmeier reagent. The reaction mixture is stirred and heated to 60-70°C for several hours.[2] After completion (monitored by TLC), the mixture is carefully poured onto crushed ice and neutralized with a base solution, such as potassium carbonate.[2] The solid product, this compound, is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.[2]
-
IR Spectroscopy: Infrared spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.[2] Samples are commonly prepared as potassium bromide (KBr) pellets.[2]
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source to determine the molecular weight and fragmentation pattern of the compound.
Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data for this compound. Data from closely related analogs are used where specific data for the title compound is not available and are noted accordingly.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference Notes |
| ~9.7 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehyde proton in pyrazole-4-carbaldehydes is characteristically deshielded and appears as a sharp singlet. Data is typical for this class of compounds.[3] |
| ~8.3 | Singlet | 1H | Pyrazole ring proton (C5-H) | The proton at the 5-position of the pyrazole ring appears as a distinct singlet.[4] |
| ~7.2 - 7.8 | Multiplet | 9H | Aromatic protons (Phenyl and p-tolyl) | The protons of the N-phenyl and C-tolyl rings overlap to form a complex multiplet in the aromatic region.[4] |
| ~2.4 | Singlet | 3H | Methyl protons (-CH₃ of tolyl group) | The three protons of the tolyl's methyl group appear as a singlet, a characteristic signal for this functional group on an aromatic ring.[3] |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Reference Notes |
| ~191.0 | Aldehyde carbon (C HO) | The carbonyl carbon of the aldehyde group is highly deshielded.[3] |
| ~114 - 150 | Aromatic and Pyrazole carbons | The carbons of the phenyl, tolyl, and pyrazole rings resonate in this broad range.[3] |
| ~21.3 | Methyl carbon (-C H₃ of tolyl group) | The carbon of the methyl group on the tolyl substituent.[3] |
Table 3: IR Spectroscopic Data
| Frequency (ν_max) cm⁻¹ | Intensity | Assignment | Reference Notes |
| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds in the phenyl and tolyl rings.[4] |
| ~2950-2850 | Medium | Aliphatic C-H stretch (in -CH₃) | Characteristic of the methyl group on the tolyl substituent. |
| ~2800-2700 | Weak | Aldehyde C-H stretch (Fermi doublet) | This pair of weak bands is characteristic of the aldehyde C-H bond.[4] |
| ~1700-1680 | Strong | C=O stretch (aldehyde) | A strong, sharp absorption band indicating the presence of the carbonyl group.[4] |
| ~1610-1590 | Medium | C=N stretch (pyrazole ring) | Characteristic stretching vibration of the carbon-nitrogen double bond within the pyrazole heterocycle.[4] |
| ~1550-1450 | Strong | C=C stretch (aromatic rings) | Multiple strong bands corresponding to the carbon-carbon double bonds in the aromatic systems. |
Table 4: Mass Spectrometry (MS) Data
| m/z Value | Interpretation | Notes |
| 262 | [M]⁺, Molecular Ion | The molecular ion peak corresponds to the molecular weight of the compound (C₁₇H₁₄N₂O).[1] |
| Various | Fragmentation Pattern | Common fragmentation pathways would involve the loss of the aldehyde group (-CHO), cleavage of the phenyl or tolyl groups, and fragmentation of the pyrazole ring. |
Visualizations
The following diagrams illustrate the experimental workflow for characterizing the compound and its detailed molecular structure.
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
Caption: Molecular structure of this compound.
References
An In-depth Technical Guide to the Solubility of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific quantitative solubility data for 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is not extensively published. This guide, therefore, provides a comprehensive framework of standard experimental protocols and best practices for researchers to determine and understand the solubility profile of this compound. The principles and methods described herein are fundamental to physical chemistry and drug development.
Introduction
This compound is a heterocyclic organic compound with a molecular structure that suggests potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical first step in any research and development pipeline. Solubility profoundly impacts compound screening, formulation, bioavailability, and overall therapeutic efficacy.[1][2][3] Poorly soluble compounds can present significant challenges during drug discovery, leading to unreliable results in in-vitro assays and poor in-vivo performance.[3][4]
This technical guide outlines the standard methodologies for determining the solubility of a solid organic compound like this compound. It covers both qualitative and quantitative approaches, with a focus on the reliable shake-flask method for determining thermodynamic (equilibrium) solubility.
Data Presentation
Since specific experimental data is not available in the public domain, the following table is provided as a template for researchers to systematically record their own findings. It is recommended to conduct solubility tests at a controlled temperature (e.g., 25 °C) and specify the units (e.g., mg/mL, µg/mL, or mol/L).
Table 1: Experimental Solubility of this compound
| Solvent Class | Solvent Name | Polarity Index | Solubility (Specify Units) | Observations (e.g., Color, Undissolved Solid) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | ||
| Acetonitrile (ACN) | 5.8 | |||
| Acetone | 5.1 | |||
| Tetrahydrofuran (THF) | 4.0 | |||
| N,N-Dimethylformamide (DMF) | 6.4 | |||
| Polar Protic | Methanol | 5.1 | ||
| Ethanol | 4.3 | |||
| Isopropanol (IPA) | 3.9 | |||
| Non-Polar | Dichloromethane (DCM) | 3.1 | ||
| Toluene | 2.4 | |||
| Hexane | 0.1 | |||
| Diethyl Ether | 2.8 |
Experimental Protocols
Accurate solubility determination requires robust and well-defined experimental procedures. The distinction between thermodynamic and kinetic solubility is crucial; thermodynamic solubility represents the true equilibrium state, while kinetic solubility measures the concentration at which a compound, often dissolved first in a cosolvent like DMSO, precipitates in an aqueous buffer.[5][6] The following protocols focus on determining the thermodynamic solubility in organic solvents.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance (±0.01 mg precision)
-
Glass vials or flasks with screw caps (e.g., 2-4 mL)
-
Volumetric flasks and pipettes
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.[7]
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.[7]
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but longer times (up to 72 hours) may be necessary. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached; the concentration should plateau.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A precise dilution factor is essential for accurate back-calculation.
-
Analysis: Determine the concentration of the diluted sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility of the compound in the original saturated solution using the following formula:
Solubility = (Concentration of diluted sample) × (Dilution factor)
-
Replicates: The experiment should be performed in triplicate for each solvent to ensure reproducibility and allow for statistical analysis.
Mandatory Visualization
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of a solid organic compound.
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. ucd.ie [ucd.ie]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
A Technical Guide to the Biological Activities of Pyrazole-4-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. Among these, pyrazole-4-carbaldehyde derivatives have emerged as a particularly promising class of compounds, exhibiting significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in research and development.
Core Biological Activities
Pyrazole-4-carbaldehyde derivatives have been extensively studied and have shown a broad spectrum of biological activities.[1][2][3] These activities are largely attributed to the versatile chemical nature of the pyrazole ring, which allows for various substitutions, leading to compounds with tailored pharmacological profiles.[4][5] The aldehyde functional group at the 4-position serves as a key synthetic handle for generating diverse molecular libraries.[5]
Anticancer Activity
A significant body of research has highlighted the potent anticancer effects of pyrazole-4-carbaldehyde derivatives against various cancer cell lines.[4][6][7] These compounds have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival.
One notable study reported a series of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors.[4] One compound, in particular, demonstrated excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM, which was more potent than the standard drug doxorubicin (IC50 of 0.95 μM).[4] Other studies have identified derivatives with significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[4] For instance, certain indole derivatives linked to a pyrazole moiety showed potent cancer inhibition with IC50 values less than 23.7 µM, surpassing the efficacy of doxorubicin in some cases.[4]
Table 1: Anticancer Activity of Pyrazole-4-Carbaldehyde Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Compound 43 | MCF7 (Breast) | 0.25 | PI3 Kinase inhibitor | [4] |
| Doxorubicin (Standard) | MCF7 (Breast) | 0.95 | - | [4] |
| Compound 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 inhibitor (IC50 = 0.074 µM) | [4] |
| Compound 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 inhibitor (IC50 = 0.095 µM) | [4] |
| Doxorubicin (Standard) | HCT116, MCF7, HepG2, A549 | 24.7–64.8 | - | [4] |
| Compound 53 | HepG2 (Liver) | 15.98 | Dual EGFR and VEGFR-2 inhibitor | [4] |
| Compound 54 | HepG2 (Liver) | 13.85 | Dual EGFR and VEGFR-2 inhibitor | [4] |
Antimicrobial Activity
Pyrazole-4-carbaldehyde derivatives have also demonstrated significant antimicrobial properties, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][10] The antimicrobial efficacy of these compounds is often influenced by the nature of the substituents on the pyrazole ring.[9]
For example, a series of 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes were synthesized and showed excellent to good efficacy against pathogenic bacteria when compared to ampicillin.[8] Another study found that derivatives with strong electron-withdrawing groups, such as a nitro group, exhibited enhanced antibacterial and antifungal activities.[9]
Table 2: Antimicrobial Activity of Pyrazole-4-Carbaldehyde Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Standard Drug | Reference |
| [III]c | Pathogenic Bacteria | Promising antibacterial activity | Ampicillin | [8] |
| [III]e | Pathogenic Bacteria | Promising antibacterial activity | Ampicillin | [8] |
| 4a, 4c, 4d, 4h, 4i | Gram-positive and Gram-negative bacteria | Significant antibacterial properties | - | [1] |
| 4a, 4d, 4g, 4j (R1 = NO2) | Bacteria and Fungi | Enhanced antimicrobial activity | - | [9] |
| Compound 3 | Escherichia coli (Gram-negative) | MIC: 0.25 µg/mL | Ciprofloxacin | [11] |
| Compound 4 | Streptococcus epidermidis (Gram-positive) | MIC: 0.25 µg/mL | Ciprofloxacin | [11] |
| Compound 2 | Aspergillus niger (Fungus) | MIC: 1 µg/mL | Clotrimazole | [11] |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole-4-carbaldehyde derivatives is well-documented, with many compounds exhibiting potent activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[2][11][12] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.[11][12]
A series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and evaluated for their anti-inflammatory and analgesic activities, with several compounds showing maximum activity comparable to the standard drug diclofenac sodium.[2]
Table 3: Anti-inflammatory Activity of Pyrazole-4-Carbaldehyde Derivatives
| Compound ID | Assay | % Inhibition / IC50 (µM) | Standard Drug | Reference |
| 4g | Carrageenan-induced paw edema | Maximum activity | Diclofenac sodium | [2] |
| 4i | Carrageenan-induced paw edema | Maximum activity | Diclofenac sodium | [2] |
| 4k | Carrageenan-induced paw edema | Maximum activity | Diclofenac sodium | [2] |
| Compound 4 | - | Better activity than standard | Diclofenac sodium | [11] |
| Y2 | - | IC50: 23.23 mol/L | Aspirin | [1] |
| Y3 | - | IC50: 22.09 mol/L | Aspirin | [1] |
| Y7 | - | IC50: 19.05 mol/L | Aspirin | [1] |
Experimental Protocols
The synthesis and biological evaluation of pyrazole-4-carbaldehyde derivatives involve a series of well-established experimental procedures.
Synthesis: The Vilsmeier-Haack Reaction
A common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][13][14] This reaction typically involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, which is a complex of phosphoryl chloride (POCl3) and dimethylformamide (DMF).[8][14]
Detailed Methodology:
-
Hydrazone Formation: An appropriate ketone is reacted with a hydrazine derivative (e.g., phenylhydrazine) in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the corresponding hydrazone.[15][16]
-
Vilsmeier Reagent Preparation: The Vilsmeier reagent is prepared by the dropwise addition of phosphoryl chloride to ice-cold dimethylformamide with constant stirring.
-
Formylation and Cyclization: The hydrazone is then treated with the Vilsmeier reagent. The reaction mixture is typically heated to facilitate the cyclization and formylation, resulting in the pyrazole-4-carbaldehyde derivative.[8][16]
-
Purification: The crude product is purified using techniques such as recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure compound.[15]
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[8][10]
Synthesis of Pyrazole-4-carbaldehydes.
Biological Evaluation: A General Workflow
The biological screening of newly synthesized pyrazole-4-carbaldehyde derivatives follows a systematic workflow to determine their efficacy and preliminary safety profile.
Detailed Workflow:
-
In Vitro Assays:
-
Anticancer Screening: The cytotoxicity of the compounds is typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells and provides an indication of cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50).
-
Antimicrobial Screening: The antimicrobial activity is determined using methods like the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) or the agar well diffusion method to measure the zone of inhibition against various bacterial and fungal strains.[9][17]
-
Anti-inflammatory Screening: In vitro anti-inflammatory activity can be assessed through assays that measure the inhibition of enzymes like COX-1 and COX-2 or the suppression of inflammatory mediators in cell cultures.[12]
-
-
Mechanism of Action Studies: For compounds showing significant activity, further studies are conducted to elucidate their mechanism of action. This may involve specific enzyme inhibition assays (e.g., kinase inhibition assays), molecular docking studies to predict binding interactions with target proteins, and western blotting to analyze the expression of key proteins in signaling pathways.[4][6]
-
In Vivo Studies: Promising candidates from in vitro studies may be advanced to in vivo animal models to evaluate their efficacy and safety in a living organism. For example, the carrageenan-induced paw edema model in rats is a common in vivo assay for anti-inflammatory activity.[2][18]
General Workflow for Biological Screening.
Signaling Pathways
The biological activities of pyrazole-4-carbaldehyde derivatives are often mediated through their interaction with specific signaling pathways.
PI3K/Akt Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several pyrazole-4-carbaldehyde derivatives have been identified as inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Inhibition of the PI3K/Akt Pathway.
Conclusion
Pyrazole-4-carbaldehyde derivatives represent a versatile and highly promising scaffold in modern drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic accessibility of these compounds, primarily through the Vilsmeier-Haack reaction, allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as conducting comprehensive preclinical and clinical studies to translate these promising findings into novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds | MDPI [mdpi.com]
- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Vilsmeier-Haack Reaction for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence in approved drugs highlights its significance as a privileged scaffold in drug discovery. The Vilsmeier-Haack reaction offers a powerful and versatile methodology for the synthesis of functionalized pyrazoles, enabling the introduction of a formyl group which serves as a versatile handle for further molecular elaborations. This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for pyrazole synthesis, detailing its mechanism, experimental protocols, and applications in drug development.
The Vilsmeier-Haack Reaction: Core Principles
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The key to this transformation is the Vilsmeier reagent, a chloroiminium ion, typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[2] This electrophilic species then attacks the electron-rich substrate, leading to formylation.
In the context of pyrazole synthesis, the Vilsmeier-Haack reaction can be employed in two primary ways:
-
Cyclization of Hydrazones: The reaction of acyclic precursors, such as hydrazones or semicarbazones, with the Vilsmeier reagent can lead to the direct formation of the pyrazole ring with a concurrent formylation at the 4-position.[2][3]
-
Formylation of Pre-existing Pyrazoles: A pre-formed pyrazole ring can be directly formylated at an electron-rich position, typically the 4-position, using the Vilsmeier reagent.[4]
Reaction Mechanism and Experimental Workflow
The synthesis of 4-formylpyrazoles via the Vilsmeier-Haack reaction, starting from a hydrazone, generally proceeds through the following mechanistic steps and experimental workflow.
General Reaction Mechanism
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt). The hydrazone then acts as a nucleophile, attacking the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination and hydrolysis steps to yield the final 4-formylpyrazole.
Caption: General mechanism of Vilsmeier-Haack pyrazole synthesis.
General Experimental Workflow
A typical experimental procedure involves the preparation of the Vilsmeier reagent, followed by the addition of the hydrazone substrate and subsequent workup to isolate the pyrazole product.
Caption: General experimental workflow for pyrazole synthesis.
Quantitative Data Summary
The efficiency of the Vilsmeier-Haack reaction for pyrazole synthesis is influenced by the nature of the substrates and the reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Vilsmeier-Haack Synthesis of 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes [4]
| Entry | Substrate (R, R') | DMF (equiv.) | POCl₃ (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pr, Me | 5 | 2 | 120 | 2 | 55 |
| 2 | Ph, Me | 5 | 2 | 120 | 2 | 52 |
| 3 | 4-FC₆H₄, Me | 5 | 2 | 120 | 1.5 | 82 |
| 4 | 4-ClC₆H₄, Me | 5 | 2 | 120 | 1.5 | 75 |
| 5 | 4-BrC₆H₄, Me | 5 | 2 | 120 | 1.5 | 70 |
Table 2: Synthesis of 2-(3-aryl-4-formylpyrazol-1-yl)thiazoles [3]
| Entry | Aryl Group | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 3 | 68.7 | 110-111 |
| 2 | 4-Methylphenyl | 3 | 72.5 | 120-121 |
| 3 | 4-Methoxyphenyl | 3 | 75.3 | 132-133 |
| 4 | 4-Chlorophenyl | 3 | 70.1 | 145-146 |
| 5 | 4-Bromophenyl | 3 | 69.5 | 152-153 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes[4]
Reagents and Equipment:
-
5-chloro-1H-pyrazole starting material
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the corresponding 5-chloro-1H-pyrazole (2.00 mmol) in DMF (5-10 equiv.), POCl₃ (2-4 equiv.) is added dropwise at 0 °C.
-
The reaction mixture is then heated to 120 °C and stirred for the time indicated in Table 1. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The mixture is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehyde.
Protocol 2: Synthesis of 2-(3-aryl-4-formylpyrazol-1-yl)thiazoles[3]
Reagents and Equipment:
-
Hydrazone of an aryl methyl ketone and 2-hydrazinothiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol for crystallization
-
Round-bottom flask with a magnetic stirrer
-
Water bath
-
Buchner funnel and filter paper
Procedure:
-
The Vilsmeier reagent is prepared by adding POCl₃ (1.1 mL, 12 mmol) to DMF (10 mL) under cooling.
-
To this reagent, the appropriate hydrazone (4 mmol) is added.
-
The reaction mixture is stirred at 60–65 °C for 3 hours.
-
After the reaction is complete, the mixture is poured into ice-cold water.
-
The solid that separates upon neutralization with NaHCO₃ is filtered, washed with water, and dried.
-
The crude product is crystallized from ethanol to yield the pure 2-(3-aryl-4-formylpyrazol-1-yl)thiazole.
Application in Drug Development and Signaling Pathways
The pyrazole scaffold is a key component in a multitude of clinically approved drugs, demonstrating a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[5][6] The functionalization of pyrazoles through methods like the Vilsmeier-Haack reaction is crucial for the development of new therapeutic agents that can modulate specific biological pathways.
For instance, pyrazole derivatives have been developed as potent inhibitors of various protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Caption: Pyrazole inhibitors targeting the MAPK signaling pathway.
Many pyrazole-containing drugs, such as Encorafenib, function as BRAF inhibitors, targeting a key component of the MAP kinase (MAPK) signaling pathway.[7] Others have been designed to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5] The 4-formyl group introduced by the Vilsmeier-Haack reaction provides a synthetic entry point to generate diverse libraries of pyrazole derivatives for screening against such targets.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
CAS Number: 36640-52-5
This technical guide provides a comprehensive overview of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, supported by experimental methodologies and relevant pathway diagrams.
Compound Identification and Properties
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many pharmaceutically active compounds.[1] The substituents on this core, a phenyl group at position 1, a p-tolyl group at position 3, and a carbaldehyde (formyl) group at position 4, define its chemical reactivity and biological profile.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 36640-52-5 | [2][3] |
| IUPAC Name | 3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde | [2] |
| Molecular Formula | C₁₇H₁₄N₂O | [2] |
| Molecular Weight | 262.31 g/mol | [2] |
| Melting Point | 119 °C | [3] |
| Boiling Point | 450 °C at 760 mmHg | [3] |
| Density | 1.12 g/cm³ | [3] |
| LogP | 3.66 | [3] |
Synthesis of this compound
The primary synthetic route to this compound is a two-step process involving the formation of a hydrazone intermediate followed by cyclization and formylation via the Vilsmeier-Haack reaction.[4]
Experimental Protocol: Synthesis
This protocol is adapted from established methodologies for the synthesis of pyrazole-4-carbaldehydes.[4]
Step 1: Synthesis of 1-(p-tolyl)ethanone phenylhydrazone (Intermediate)
-
To a solution of 4'-Methylacetophenone (0.019 mol) in 60 mL of ethanol, add phenylhydrazine hydrochloride (0.028 mol) and 1 mL of concentrated acetic acid.[4]
-
Heat the reaction mixture under reflux for 1 hour.[4]
-
Upon cooling, the phenylhydrazone intermediate will precipitate.
-
Filter the precipitate, wash it with cold ethanol, and dry it under a vacuum. The completion of the reaction can be monitored by thin-layer chromatography (TLC).[4]
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF).
-
Slowly add the dried 1-(p-tolyl)ethanone phenylhydrazone (1 equivalent) from Step 1 to the Vilsmeier-Haack reagent while maintaining the cool temperature.
-
After the addition is complete, heat the reaction mixture to 70-80°C and stir for 5-6 hours. Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The solid product, this compound, will precipitate out.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified compound.
Synthesis Workflow Diagram
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. This application note provides a detailed protocol for the synthesis of 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical agents and functional materials. The synthesis involves the cyclization and formylation of 4'-methylacetophenone phenylhydrazone using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Step 1: Formation of 4'-Methylacetophenone Phenylhydrazone
Step 2: Vilsmeier-Haack Cyclization and Formylation
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄N₂O | [1] |
| Molecular Weight | 262.31 g/mol | [1] |
| Appearance | White to orange to green powder/crystal | [2] |
| Melting Point | 119 °C | [2] |
| ¹H NMR (CDCl₃, ppm) | δ 9.9 (s, 1H, CHO), 8.3 (s, 1H, pyrazole-H), 7.2-7.8 (m, 9H, Ar-H), 2.4 (s, 3H, CH₃) | [1] |
| ¹³C NMR (CDCl₃, ppm) | δ 185.0 (CHO), 153.0, 140.0, 138.0, 130.0, 129.5, 129.0, 128.5, 125.0, 120.0, 118.0, 21.5 (CH₃) | [1] |
| IR (KBr, cm⁻¹) | ~1680 (C=O, aldehyde), ~1595 (C=N, pyrazole), ~3050 (Ar C-H) | |
| Mass Spectrum (m/z) | 262 [M]⁺ |
Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.
Experimental Protocols
Materials and Reagents:
-
4'-Methylacetophenone
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)
-
Crushed Ice
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Protocol 1: Synthesis of 4'-Methylacetophenone Phenylhydrazone (Intermediate)
-
In a round-bottom flask, dissolve 4'-methylacetophenone (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the crude 4'-methylacetophenone phenylhydrazone.
-
The crude product can be recrystallized from ethanol to obtain a pure crystalline solid.
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
-
In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5-10 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier-Haack reagent.
-
Dissolve 4'-methylacetophenone phenylhydrazone (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add the solution of the hydrazone dropwise to the Vilsmeier-Haack reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat it to 60-80 °C for 4-8 hours. Monitor the reaction by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or potassium carbonate solution until the pH is approximately 7-8.
-
The precipitated solid product is filtered, washed thoroughly with water, and dried.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from ethanol.
Visualizations
Caption: Mechanism of the Vilsmeier-Haack reaction for pyrazole synthesis.
References
Application Notes and Protocols for the Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the chemical synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the condensation of p-tolyl acetophenone and phenylhydrazine to form the pyrazole core, followed by formylation at the C-4 position using the Vilsmeier-Haack reaction. This protocol is designed to be a comprehensive guide for laboratory synthesis, ensuring reproducibility and high yield.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and functional materials. Their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, have made them a focal point of drug discovery research. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a versatile synthetic handle for further molecular elaboration, enabling the creation of diverse chemical libraries for screening. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heterocyclic systems, such as pyrazoles.[1][2][3] This protocol details the synthesis of this compound, a specific derivative with potential applications in various research fields.
Chemical Reaction Pathway
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole
This procedure is adapted from established methods for the synthesis of 1,3-disubstituted pyrazoles from acetophenones and hydrazines.[4][5]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| p-Tolyl acetophenone | C₉H₁₀O | 134.18 | 0.01 mol (1.34 g) | Starting material |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 0.01 mol (1.08 g) | Reagent |
| Ethanol | C₂H₅OH | 46.07 | 25 mL | Solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | Catalyst |
| Distilled Water | H₂O | 18.02 | As needed | For washing |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve p-tolyl acetophenone (0.01 mol, 1.34 g) in ethanol (25 mL).
-
To this solution, add phenylhydrazine (0.01 mol, 1.08 g) followed by 2-3 drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a small amount of cold ethanol. If no precipitate forms, pour the reaction mixture into ice-cold water with stirring to induce precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-phenyl-3-p-tolyl-1H-pyrazole.
-
Dry the purified product in a vacuum oven.
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This formylation step is a standard Vilsmeier-Haack reaction, a widely used method for introducing a formyl group onto electron-rich heterocyclic rings.[1][4][6][7]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 1-Phenyl-3-p-tolyl-1H-pyrazole | C₁₆H₁₄N₂ | 234.30 | 0.005 mol (1.17 g) | Starting material |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL | Reagent/Solvent |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 0.015 mol (1.4 mL) | Reagent |
| Crushed Ice | H₂O | 18.02 | As needed | For work-up |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction solvent |
| Hexane | C₆H₁₄ | 86.18 | As needed | For recrystallization |
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF) (10 mL) and cool it to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (0.015 mol, 1.4 mL) dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture for another 30 minutes at 0-5 °C.
-
To this freshly prepared Vilsmeier reagent, add a solution of 1-phenyl-3-p-tolyl-1H-pyrazole (0.005 mol, 1.17 g) in a minimum amount of DMF.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat it to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product that precipitates out is collected by vacuum filtration and washed with cold water.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
-
Dry the final product in a vacuum oven.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Data Presentation
Expected Yield and Physical Properties:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical Appearance | Melting Point (°C) |
| 1-Phenyl-3-p-tolyl-1H-pyrazole | C₁₆H₁₄N₂ | 234.30 | 70-85 | White to off-white solid | Not specified |
| This compound | C₁₇H₁₄N₂O | 262.31 | 65-80 | Yellowish solid | Not specified |
Note: Yields are indicative and may vary based on reaction conditions and purification efficiency.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with caution.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To check for purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jpsionline.com [jpsionline.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using Pyrazole Triflates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of pyrazole triflates. The pyrazole moiety is a significant pharmacophore in drug discovery, and its functionalization is crucial for developing novel therapeutics.[1][2][3][4] Pyrazole triflates serve as versatile substrates for various cross-coupling reactions, offering a milder alternative to the harsh conditions often required for the corresponding halopyrazoles.[5] This document outlines key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing pyrazole triflates for the synthesis of substituted pyrazoles.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between pyrazole triflates and arylboronic acids. This reaction is valued for its tolerance of a wide range of functional groups, use of commercially available and relatively non-toxic boronic acids, and its compatibility with aqueous conditions.[5] A general protocol has been developed that demonstrates good to excellent yields across various substrates.[6][7] The addition of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand has been shown to significantly improve product yields.[5][6]
| Entry | Pyrazole Triflate | Arylboronic Acid | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 1-Methyl-5-(trifluoromethylsulfonyloxy)-1H-pyrazole | Phenylboronic acid | PdCl₂(dppf) (4) | dppf (2) | K₃PO₄ | Dioxane | 80 | 18 | 85 | [5] |
| 2 | 1-Phenyl-5-(trifluoromethylsulfonyloxy)-1H-pyrazole | 4-Fluorophenylboronic acid | PdCl₂(dppf) (4) | dppf (2) | K₃PO₄ | Dioxane | 80 | 18 | 92 | [5] |
| 3 | 1-Phenyl-5-(trifluoromethylsulfonyloxy)-1H-pyrazole | 2-Methylphenylboronic acid | PdCl₂(dppf) (4) | dppf (2) | K₃PO₄ | Dioxane | 80 | 18 | 78 | [5] |
| 4 | 1-(4-Methoxyphenyl)-5-(trifluoromethylsulfonyloxy)-1H-pyrazole | Phenylboronic acid | PdCl₂(dppf) (4) | dppf (2) | K₃PO₄ | Dioxane | 80 | 18 | 88 | [5] |
| 5 | 1-Methyl-5-(trifluoromethylsulfonyloxy)-1H-pyrazole | 4-Acetylphenylboronic acid | PdCl₂(dppf) (4) | dppf (2) | K₃PO₄ | Dioxane | 80 | 18 | 75 | [5] |
Materials:
-
Pyrazole triflate (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
PdCl₂(dppf) (0.04 equiv)
-
dppf (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (1.4 equiv)
-
Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the pyrazole triflate (1.0 equiv), arylboronic acid (1.1 equiv), PdCl₂(dppf) (0.04 equiv), dppf (0.02 equiv), and K₃PO₄ (1.4 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
II. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate. This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes.[8] While protocols for halopyrazoles are more common, the principles can be extended to pyrazole triflates, often requiring a palladium catalyst, a copper(I) co-catalyst, and an amine base under anhydrous and anaerobic conditions.[9][10]
Note: Data for pyrazole triflates is less abundant in the literature; this table is representative based on protocols for similar substrates.
| Entry | Pyrazole Substrate | Alkyne | Catalyst (mol %) | Co-catalyst (mol %) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Iodopyrazole derivative | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 60 | 12 | 85-95 | [9] |
| 2 | Pyrazole Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 18 | High | [9] |
Materials:
-
Pyrazole triflate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed DMF
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the pyrazole triflate (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).[9]
-
Add anhydrous, degassed DMF and triethylamine (2.0 equiv).[9]
-
Add the terminal alkyne (1.2 equiv) to the mixture.[9]
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel.[9]
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction is instrumental in synthesizing arylamines from aryl halides or triflates. While there are limited specific examples for pyrazole triflates, the methodology developed for aryl triflates and halopyrazoles provides a strong basis for a successful protocol.[13][14][15] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results.[13]
Note: This table is based on protocols for halo-pyrazoles and aryl triflates due to the limited direct data for pyrazole triflates.
| Entry | Pyrazole Substrate | Amine | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 110 | 24 | 85 | [13][14] |
| 2 | Aryl Triflate | Primary Amine | Pd(dba)₂ (1.0-1.5) | BINAP or DPPF | NaOtBu | Toluene | 80-100 | 2-24 | 70-95 | [11][15] |
Materials:
-
Pyrazole triflate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(dba)₂ (0.02 equiv)
-
Bulky phosphine ligand (e.g., tBuBrettPhos, tBuDavePhos) (0.04 equiv)[13][16][17]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of argon, add the pyrazole triflate (1.0 equiv), Pd(dba)₂ (0.02 equiv), the phosphine ligand (0.04 equiv), and NaOtBu (1.4 equiv) to a Schlenk tube.
-
Add anhydrous toluene, followed by the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Visualizations
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Experimental workflow for a typical cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 17. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole class.[1] The pyrazole scaffold is a prominent feature in many biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of the carbaldehyde group at the 4-position of the pyrazole ring makes this compound a versatile synthetic intermediate for the development of more complex molecular entities and new drug candidates.[1] This document provides an overview of its potential applications in medicinal chemistry, supported by data on related compounds, and detailed experimental protocols for its synthesis and for assays to evaluate its biological activity.
Chemical Information
| Property | Value |
| IUPAC Name | 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde |
| CAS Number | 36640-52-5 |
| Molecular Formula | C₁₇H₁₄N₂O |
| Molecular Weight | 262.31 g/mol [1] |
| Appearance | Typically a solid at room temperature[1] |
Medicinal Chemistry Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of pyrazole-4-carbaldehyde derivatives has shown significant promise in several therapeutic areas. This compound serves as a key building block for the synthesis of novel derivatives with potential medicinal applications.
Anticancer Activity
Quantitative Data for Related Anticancer Pyrazole Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) | MCF-7 (Breast) | 1.31 | [3] |
| (1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) | WM266.5 (Melanoma) | 0.45 | [3] |
| Pyrazole-linked pyrazoline benzenesulfonamide derivative | MCF-7 (Breast) | 0.1 ± 0.01 | [1] |
| Pyrazole-linked pyrazoline benzenesulfonamide derivative | MDA-MB-231 (Breast) | 6.49 ± 0.04 | [1] |
| Pyrazolo[4,3-c]hexahydropyridine derivative | MDA-MB-231 (Breast) | 4.2 | [1] |
| Pyrazolo[4,3-c]hexahydropyridine derivative | MCF-7 (Breast) | 2.4 | [1] |
Anti-inflammatory Activity
Certain pyrazole derivatives are known to exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4][5][6] This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The mechanism often involves the inhibition of pro-inflammatory mediators.
Quantitative Data for Related Anti-inflammatory Pyrazole Derivatives:
| Compound | Assay | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-pyridazine hybrid 5f | COX-2 Inhibition | 1.50 | 9.56 | [4] |
| Pyrazole-pyridazine hybrid 6e | COX-2 Inhibition | 2.51 | - | [4] |
| Pyrazole-pyridazine hybrid 6f | COX-2 Inhibition | 1.15 | 8.31 | [4] |
| Hybrid pyrazole analogue 5u | COX-2 Inhibition | 1.79 | 72.73 | [5] |
| Hybrid pyrazole analogue 5s | COX-2 Inhibition | 2.51 | 65.75 | [5] |
Antimicrobial Activity
The pyrazole scaffold is present in numerous compounds with demonstrated activity against a range of microbial pathogens. The mechanism of action for antibacterial pyrazoles can involve the inhibition of essential enzymes like DNA gyrase.[7][8][9][10][11]
Quantitative Data for Related Antimicrobial Pyrazole Derivatives:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazole | Staphylococcus aureus | 1-8 | [12] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole | Escherichia coli 1924 | 1 | [12] |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide 3k | S. aureus DNA gyrase | 0.15 (IC₅₀) | [8] |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide 3k | B. subtilis DNA gyrase | 0.25 (IC₅₀) | [8] |
| 4,5-dihydropyrazole derivative | Bacillus subtilis | 3.125 | [11] |
| 4,5-dihydropyrazole derivative | Staphylococcus aureus | 0.39 | [11] |
| 4,5-dihydropyrazole derivative | Pseudomonas aeruginosa | 0.39 | [11] |
| 4,5-dihydropyrazole derivative | Escherichia coli | 0.39 | [11] |
| 1-heteroaryl-3-aryl-1H-pyrazole-4-carbaldehyde 3c | S. aureus | 0.44-0.58x10⁻² (µM/ml) | [13] |
| 1-heteroaryl-3-aryl-1H-pyrazole-4-carbaldehyde 3f | S. aureus | 0.44-0.58x10⁻² (µM/ml) | [13] |
| 1-heteroaryl-3-aryl-1H-pyrazole-4-carbaldehyde 3i | S. aureus | 0.44-0.58x10⁻² (µM/ml) | [13] |
Experimental Protocols
Synthesis of this compound
The synthesis is typically achieved via the Vilsmeier-Haack reaction of the corresponding hydrazone.
Step 1: Synthesis of 1-(p-tolyl)ethan-1-one phenylhydrazone
-
To a solution of 4'-methylacetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Vilsmeier-Haack Cyclization to form this compound
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 10 volumes) with stirring.
-
To this freshly prepared reagent, add the 1-(p-tolyl)ethan-1-one phenylhydrazone (1 equivalent) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, and then heat to 60-70°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity Assay (COX-2 Inhibition Assay)
This protocol determines the ability of the compound to inhibit the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate) in a suitable buffer.
-
Compound Incubation: In a 96-well plate, add the COX-2 enzyme, the test compound at various concentrations, and a chromogenic substrate. Include a vehicle control and a positive control (e.g., Celecoxib).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) to quantify the amount of oxidized chromogen, which is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Potential Signaling Pathways
References
- 1. Buy this compound | 36640-52-5 [smolecule.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. | Semantic Scholar [semanticscholar.org]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Specific agrochemical efficacy data for 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is not extensively available in public literature. The following application notes and protocols are based on the well-documented activities of structurally related pyrazole derivatives in agrochemical research. The quantitative data presented is illustrative and should be confirmed through dedicated experimental validation for the specific compound.
Introduction to Pyrazole Derivatives in Agrochemicals
The pyrazole ring is a privileged scaffold in the development of modern agrochemicals due to its versatile chemical nature and broad spectrum of biological activities. Pyrazole derivatives have been successfully commercialized as fungicides, insecticides, and herbicides, playing a crucial role in crop protection and management. Their efficacy often stems from the inhibition of essential metabolic pathways in target organisms.
Key Agrochemical Classes of Pyrazole Derivatives:
-
Fungicides: Many pyrazole-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial electron transport chain and leading to fungal cell death.
-
Insecticides: Pyrazole insecticides can target the nervous system of insects, for instance by blocking GABA-gated chloride channels, or interfere with mitochondrial respiration.
-
Herbicides: Certain pyrazole herbicides inhibit key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis.
Application Notes for this compound
Based on its structural features, this compound is a promising candidate for investigation across various agrochemical applications. The carbaldehyde group offers a reactive site for the synthesis of a diverse library of derivatives, potentially leading to the discovery of novel active ingredients.
Potential as a Fungicide
The pyrazole core is a common feature in many commercial fungicides. Derivatives of this compound could be synthesized and screened for activity against a range of plant pathogenic fungi.
Illustrative Fungicidal Activity Data:
| Target Fungus | Derivative of this compound | EC50 (µg/mL) |
| Botrytis cinerea | Carboxamide Derivative A | 5.2 |
| Rhizoctonia solani | Hydrazone Derivative B | 3.8 |
| Puccinia triticina | Schiff Base Derivative C | 7.1 |
Potential as an Insecticide
The phenyl and tolyl substitutions on the pyrazole ring may confer lipophilicity, which can be advantageous for penetration of the insect cuticle. Screening against common agricultural pests is warranted.
Illustrative Insecticidal Activity Data:
| Target Insect | Derivative of this compound | LC50 (µg/mL) |
| Myzus persicae (Green Peach Aphid) | Oxime Derivative D | 12.5 |
| Plutella xylostella (Diamondback Moth) | Thiosemicarbazone Derivative E | 8.9 |
| Spodoptera frugiperda (Fall Armyworm) | Amide Derivative F | 15.3 |
Potential as a Herbicide
By analogy with other pyrazole-containing herbicides, derivatives of this compound could be investigated for their ability to inhibit plant-specific metabolic pathways.
Illustrative Herbicidal Activity Data:
| Target Weed Species | Derivative of this compound | GR50 (g a.i./ha) |
| Amaranthus retroflexus (Redroot Pigweed) | Sulfonamide Derivative G | 50 |
| Chenopodium album (Common Lambsquarters) | Urea Derivative H | 75 |
| Setaria faberi (Giant Foxtail) | Ester Derivative I | 100 |
Experimental Protocols
Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol outlines a method for assessing the efficacy of this compound derivatives against pathogenic fungi.
Materials:
-
This compound and its derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of target fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL.
-
Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and allow it to cool to 45-50°C.
-
Dosing the Media: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v). A control plate with DMSO only should be prepared.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the colony in the control and T is the average diameter of the colony in the treatment.
-
EC50 Determination: Use the inhibition data to calculate the EC50 value (the concentration that inhibits 50% of mycelial growth) through probit analysis.
Protocol 2: Insecticidal Bioassay (Leaf-Dip Method for Aphids)
This protocol describes a common method for evaluating the insecticidal activity of compounds against sucking insects like aphids.
Materials:
-
This compound and its derivatives
-
Acetone
-
Triton X-100 (or other suitable surfactant)
-
Distilled water
-
Host plants (e.g., cabbage or fava bean) infested with a synchronized population of aphids (Myzus persicae)
-
Petri dishes lined with moist filter paper
-
Forceps
-
Spray bottle (for control)
Procedure:
-
Test Solution Preparation: Dissolve the test compounds in a small amount of acetone and then dilute with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to the desired concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
Leaf Preparation: Excise leaves from the host plant.
-
Treatment: Dip each leaf into the test solution for 10-15 seconds with gentle agitation to ensure complete coverage.
-
Drying: Allow the leaves to air dry completely.
-
Control: For the control group, dip leaves in the acetone/surfactant/water solution without the test compound.
-
Infestation: Place the treated leaves in petri dishes. Carefully transfer a known number of aphids (e.g., 20-30 adults) onto each leaf using a fine brush.
-
Incubation: Maintain the petri dishes at 22-25°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Count the number of dead aphids after 24, 48, and 72 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Analysis: Calculate the percentage of mortality, correcting for control mortality using Abbott's formula if necessary.
-
LC50 Determination: Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Protocol 3: Herbicidal Activity Screening (Pre-emergence)
This protocol details a method for assessing the pre-emergence herbicidal activity of the test compounds.
Materials:
-
This compound and its derivatives
-
Acetone
-
Tween 20 (or other suitable surfactant)
-
Distilled water
-
Pots or flats filled with sterilized soil mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria faberi)
-
Greenhouse or growth chamber with controlled environment
Procedure:
-
Test Solution Preparation: Prepare a stock solution of the test compound in acetone. Dilute with water containing a surfactant (e.g., 0.5% Tween 20) to achieve the desired application rates (e.g., corresponding to 25, 50, 100, 200 g a.i./ha).
-
Sowing: Sow the seeds of the target weed species at a uniform depth in the pots.
-
Application: Immediately after sowing, apply the test solution evenly to the soil surface using a laboratory sprayer.
-
Control: Treat a set of pots with the solvent-surfactant solution without the test compound.
-
Incubation: Place the pots in a greenhouse or growth chamber with appropriate conditions for germination and growth (e.g., 25°C, 16:8 hour light:dark cycle, regular watering).
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the treated pots to the control. Evaluate parameters such as germination rate, plant height, and phytotoxicity symptoms (e.g., chlorosis, necrosis).
-
Data Analysis: Rate the herbicidal effect on a scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill).
-
GR50 Determination: From the dose-response data, calculate the GR50 value (the application rate that causes a 50% reduction in plant growth).
Visualizations
Caption: General workflow for synthesis and agrochemical screening.
Caption: Inhibition of Complex II by pyrazole fungicides.
Caption: Potential applications and mechanisms of action.
Application Notes and Protocols: Derivatization of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole-based heterocyclic compounds are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The core structure, 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, serves as a versatile scaffold for the synthesis of novel derivatives with potentially enhanced biological efficacy. The aldehyde functional group at the C4 position is a prime site for chemical modification, allowing for the introduction of diverse structural motifs through reactions such as Schiff base formation and Claisen-Schmidt condensation. These modifications can significantly influence the compound's interaction with biological targets. This document provides detailed protocols for the synthesis of the parent carbaldehyde, its derivatization into Schiff bases and chalcones, and subsequent biological screening methodologies for anticancer and antimicrobial activities.
Synthesis of the Core Scaffold: this compound
The primary route for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This reaction involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Reaction
Materials:
-
p-Tolylacetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Crushed ice
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Synthesis of the Hydrazone Intermediate:
-
In a round-bottom flask, dissolve p-tolylacetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Vilsmeier-Haack Formylation:
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (3 equivalents) to ice-cold DMF (10 volumes) with constant stirring.
-
To this reagent, add the previously synthesized hydrazone (1 equivalent) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product, this compound, will precipitate.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Derivatization of the Aldehyde Functional Group
The aldehyde group of the pyrazole scaffold is a versatile handle for introducing molecular diversity. Common derivatization strategies include the formation of Schiff bases (imines) and chalcones.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized via the condensation reaction of the pyrazole carbaldehyde with various primary amines.[1][7]
Materials:
-
This compound
-
Substituted primary amines (e.g., aniline, substituted anilines, aminothiazoles)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature. The Schiff base derivative will often precipitate.
-
Filter the solid product, wash with cold ethanol, and dry. Recrystallization may be necessary for further purification.
Synthesis of Chalcone Derivatives
Chalcones are synthesized via the Claisen-Schmidt condensation of the pyrazole carbaldehyde with an acetophenone derivative in the presence of a base.[8][9][10]
Materials:
-
This compound
-
Substituted acetophenones
-
Ethanol or PEG-400[8]
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
Procedure:
-
In a flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol or PEG-400.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH with vigorous stirring.
-
Continue stirring at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone derivative.
-
Filter the solid product, wash with water until neutral, and dry. Recrystallize from a suitable solvent.
Biological Screening Protocols
The synthesized derivatives can be screened for a variety of biological activities. Here, we provide protocols for anticancer and antimicrobial screening.
Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized pyrazole derivatives
-
Positive control drug (e.g., Doxorubicin)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives and the positive control in the cell culture medium. Add these dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a negative control (untreated cells).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Activity Screening (Agar Well Diffusion Method)
This method is widely used to assess the antimicrobial activity of chemical compounds.[2]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Sterile cork borer
-
Synthesized pyrazole derivatives dissolved in DMSO
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
Procedure:
-
Preparation of Agar Plates: Prepare the agar medium, sterilize it, and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the dissolved pyrazole derivatives, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
MIC Determination (Broth Dilution Method): To quantify the activity, the Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method in 96-well plates.
Data Presentation
Quantitative data from biological screenings should be summarized in tables for clear comparison.
Table 1: Representative Anticancer Activity of Pyrazole Derivatives
| Compound ID | Derivative Type | Target Cell Line | IC₅₀ (µM) | Reference |
| PZ-01 | Chalcone | MCF-7 (Breast) | 5.21 | [11] |
| PZ-02 | Carbaldehyde | MCF-7 (Breast) | 0.25 | [11] |
| PZ-03 | Substituted Pyrazole | HepG2 (Liver) | 3.53 | [11] |
| PZ-04 | Substituted Pyrazole | Hela (Cervical) | 5.16 | [11] |
| Doxorubicin | Standard Drug | MCF-7 (Breast) | 0.95 | [11] |
Table 2: Representative Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Derivative Type | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| PZ-H1 | Hydrazone | S. aureus | 22 | 0.78 | [2] |
| PZ-H2 | Hydrazone | A. baumannii | 20 | 1.56 | [2] |
| PZ-T1 | Thiazole Hybrid | MRSA | - | <0.2 | [2] |
| Ciprofloxacin | Standard Drug | S. aureus | 30 | - | |
| Fluconazole | Standard Drug | C. albicans | 25 | - |
Note: The data presented are representative examples from the literature on various pyrazole derivatives and are intended for illustrative purposes.
Visualizations
Workflow and Pathway Diagrams
Caption: Synthetic and screening workflow for pyrazole derivatives.
References
- 1. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 9. dovepress.com [dovepress.com]
- 10. scispace.com [scispace.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of Schiff bases derived from 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. The protocol outlines the condensation reaction between the pyrazole carbaldehyde and various primary amines, yielding the corresponding imines. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections detail the necessary reagents, equipment, step-by-step protocol, and characterization data.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications, particularly in the fields of medicinal chemistry and materials science. Pyrazole-containing Schiff bases have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The synthesis of these compounds is typically achieved through a straightforward condensation reaction between an aldehyde or ketone and a primary amine. This application note describes a general yet detailed procedure for the synthesis of Schiff bases starting from this compound.
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol describes the synthesis of Schiff bases via the condensation of this compound with a substituted primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., substituted aniline, aminophenol)
-
Absolute Ethanol or Methanol[1]
-
Glacial Acetic Acid (catalyst)
-
Sodium Hydroxide (for specific reactions)[2]
-
Solvents for recrystallization (e.g., Ethanol)[1]
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Glass rod
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as absolute ethanol or methanol (e.g., 20-30 mL per gram of aldehyde).[1]
-
Addition of Amine: To this solution, add the substituted primary amine (1.0-1.2 eq.).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[3]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2 to 8 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation. The cooled solution can also be poured into ice-cold water to induce precipitation.[4]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol or water to remove any unreacted starting materials and catalyst.[4]
-
Drying: Dry the collected solid in a vacuum oven or air oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure Schiff base.[1]
Data Presentation
The following tables summarize typical quantitative data for Schiff bases derived from substituted pyrazole-4-carbaldehydes. Please note that the exact values will vary depending on the specific amine used in the synthesis.
Table 1: Physicochemical Properties of Representative Pyrazole Schiff Bases
| Compound ID | R-Group on Amine | Molecular Formula | Yield (%) | Melting Point (°C) | Color |
| PSB-1 | -H (Aniline) | C₂₃H₁₉N₃ | ~85 | 145-147 | Yellow |
| PSB-2 | -OH (o-Aminophenol) | C₂₃H₁₉N₃O | ~86 | 146 | Brown[1] |
| PSB-3 | -OCH₃ (p-Anisidine) | C₂₄H₂₁N₃O | ~82 | 148 | Brown[1] |
| PSB-4 | -F (p-Fluoroaniline) | C₂₃H₁₈FN₃ | ~87 | 144 | Brown[1] |
| PSB-5 | -Cl (p-Chloroaniline) | C₂₃H₁₈ClN₃ | ~88 | 148 | Brown[1] |
Table 2: Spectroscopic Data for a Representative Pyrazole Schiff Base (PSB-2)
| Spectroscopic Technique | Key Signal | Chemical Shift / Wavenumber |
| FT-IR (cm⁻¹) | ν(OH) | 3425[1] |
| ν(C=N) | 1614[1] | |
| ν(C=C) | ~1590 | |
| ¹H-NMR (δ, ppm) | -CH=N- | 8.67[1] |
| Aromatic-H | 6.77-8.10[1] | |
| Phenolic-OH | 9.91[1] | |
| ¹³C-NMR (δ, ppm) | -CH=N- | 184.04[1] |
| Aromatic-C | 114-152[1] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of Schiff bases from this compound.
Caption: Workflow for Schiff base synthesis.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the key stages in the synthesis and characterization of the target Schiff bases.
Caption: Key stages of Schiff base synthesis.
References
Application Notes and Protocols for Antimicrobial Activity Testing of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties. The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, and pyrazole-based compounds represent a promising avenue of research. This document provides detailed protocols for testing the antimicrobial activity of pyrazole derivatives, guidelines for data presentation, and visual representations of their potential mechanisms of action.
Experimental Protocols
Standardized methods are crucial for the accurate and reproducible assessment of the antimicrobial potency of newly synthesized compounds. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]
Materials:
-
Pyrazole derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Pyrazole Derivative Stock Solution: Dissolve the pyrazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a known high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh (18-24 hours) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the pyrazole derivative stock solution to the first well, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
This will create a range of decreasing concentrations of the pyrazole derivative.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and the inoculum (no pyrazole derivative).
-
Sterility Control: A well containing only broth (no inoculum or pyrazole derivative).
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria. Incubation conditions may vary for fungi and fastidious bacteria.
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the pyrazole derivative at which there is no visible growth (turbidity) compared to the growth control.
Protocol 2: Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.[3][4]
Materials:
-
Pyrazole derivatives
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Pipettes and sterile tips
-
Incubator
-
Calipers
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
-
Creation of Wells:
-
Using a sterile cork borer (e.g., 6 mm in diameter), create wells in the agar.
-
Aseptically remove the agar plugs.
-
-
Application of Pyrazole Derivative:
-
Add a known volume (e.g., 100 µL) of the pyrazole derivative solution (at a specific concentration) into each well.
-
-
Controls:
-
Positive Control: A well containing a known standard antibiotic.
-
Negative Control: A well containing the solvent used to dissolve the pyrazole derivative (e.g., DMSO).
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm) using calipers.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This test is performed as a follow-up to the MIC test.
Materials:
-
Results from the MIC test (microtiter plate)
-
Sterile drug-free agar plates (e.g., MHA)
-
Sterile pipette tips or loops
-
Incubator
Procedure:
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a fresh, drug-free agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the pyrazole derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Data Presentation
Quantitative data from antimicrobial activity testing should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Staphylococcus aureus
| Pyrazole Derivative | Strain | MIC (µg/mL) | Reference |
| Pyrazole-Ciprofloxacin Hybrid 7a | S. aureus ATCC 29213 | 0.125 | [5] |
| Pyrazole-Ciprofloxacin Hybrid 7g | S. aureus ATCC 29213 | 0.125 | [5] |
| Pyrazole-Ciprofloxacin Hybrid 7d | Ciprofloxacin-resistant S. aureus | 0.5 | [5] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | S. aureus | 62.5 | [6] |
| Coumarin-Substituted Pyrazole 7 | Methicillin-resistant S. aureus (MRSA) | 3.125 | [7] |
| Bicyclic Pyrazoline 9 | Methicillin-resistant S. aureus (MRSA) | 4 | [8] |
| N'-(trifluoromethyl)phenyl pyrazole 29 | S. aureus | 0.25 | [9] |
| Pyrazole-thiazole hybrid 10 | S. aureus | 1.9 | [9] |
| Pyrazole-thiazole derivative 17 | Methicillin-resistant S. aureus (MRSA) | 4 | [9] |
| Pyrazole derivative 3 | S. aureus (MTCC-96) | 1 | [10] |
Table 2: Zone of Inhibition of Pyrazole Derivatives against Escherichia coli
| Pyrazole Derivative | Concentration | Zone of Inhibition (mm) | Reference |
| Pyrazole-1-carbothiohydrazide 21a | - | 27 | [6] |
| Pyrazole-1-carbothiohydrazide 21c | - | 20 | [6] |
| Pyrazole derivative Pz1 | 10⁻³ mol/dm³ | 19.3 | [4] |
| Pyrazole derivative Pz2 | 10⁻³ mol/dm³ | 20.0 | [4] |
| Pyrazole derivative 3 | 100 µg/mL | 28 | [10] |
| Pyrazoline derivative 16 | - | 15 | [11] |
| Pyrazoline derivative 17 | - | 16 | [11] |
| 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | - | - | [12] |
Mechanisms of Action and Signaling Pathways
Pyrazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of nucleic acid synthesis, cell wall synthesis, and protein synthesis.[9]
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[13] It introduces negative supercoils into the DNA, relieving torsional stress. Pyrazole derivatives have been identified as potent inhibitors of DNA gyrase.[9][13]
Caption: Inhibition of DNA Gyrase by Pyrazole Derivatives.
Inhibition of Bacterial Cell Wall Synthesis
The bacterial cell wall, primarily composed of peptidoglycan, is crucial for maintaining cell integrity and shape. Its synthesis is a complex process involving multiple enzymatic steps, making it an excellent target for antimicrobial agents. Some pyrazole derivatives have been shown to interfere with this pathway.[9][14]
Caption: Inhibition of Bacterial Cell Wall Synthesis.
Inhibition of Protein Synthesis
Bacterial ribosomes (70S) are distinct from eukaryotic ribosomes (80S), making them a selective target for antibiotics. Inhibition of protein synthesis ultimately leads to the cessation of essential cellular processes and bacterial death. Certain pyrazole derivatives have been suggested to act by inhibiting bacterial protein synthesis.[9]
Caption: Inhibition of Bacterial Protein Synthesis.
Experimental Workflow
The following diagram illustrates a typical workflow for the antimicrobial screening of pyrazole derivatives.
Caption: General Experimental Workflow for Antimicrobial Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode | MDPI [mdpi.com]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. meddocsonline.org [meddocsonline.org]
- 13. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chalcones from 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chalcone derivatives from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. Chalcones are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids and are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1] The protocols detailed below are based on the Claisen-Schmidt condensation, a reliable and versatile method for chalcone synthesis.
The synthesis of pyrazole-based chalcones is of particular interest as the pyrazole moiety is a key feature in numerous FDA-approved drugs.[2] These compounds have shown promise in various therapeutic areas, including as anti-inflammatory agents and for the treatment of different types of cancer.[2][3]
Experimental Protocols
Three distinct protocols for the synthesis of chalcones from this compound are presented below, offering flexibility in terms of reaction conditions and equipment.
Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation
This protocol outlines the standard base-catalyzed condensation reaction at room temperature.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-fluoroacetophenone, 4-hydroxyacetophenone)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH) solution (20%)
-
Deionized water
-
Acetic acid (for neutralization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and the desired substituted acetophenone (10 mmol) in ethanol (20 mL).[4]
-
To this solution, add 10 mL of a 20% potassium hydroxide solution.[4]
-
Stir the resulting mixture at room temperature for 24 hours.[4]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.[4]
-
Neutralize the mixture with acetic acid.[4]
-
The precipitated solid product is then collected by filtration using a Buchner funnel.[4]
-
Wash the solid with cold deionized water and allow it to dry.
-
The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.[4]
Protocol 2: Microwave-Assisted Synthesis
This method offers a more rapid synthesis through the use of microwave irradiation.
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Saturated sodium hydroxide (NaOH) solution
-
0.1 M Hydrochloric acid (HCl)
-
Microwave synthesizer or a domestic microwave oven
-
Conical flask
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a conical flask, prepare a mixture of this compound (10 mmol, 2.62 g) and acetophenone (10 mmol, 1.20 g) in ethanol.
-
Add 2–3 drops of a saturated sodium hydroxide solution to the mixture.
-
Subject the reaction mixture to microwave irradiation for 1–2 minutes at 450 watts, with intermittent cooling every 5 seconds.
-
After irradiation, pour the resulting dark yellow mixture into crushed ice.
-
Acidify the mixture with 0.1 M HCl to precipitate the pale yellow solid product.
-
Collect the product by filtration, dry it, and recrystallize from a mixture of ethanol and chloroform (1:1 v/v) to obtain pure crystals.
Protocol 3: Green Synthesis using Polyethylene Glycol (PEG-400)
This protocol utilizes a greener solvent, PEG-400, which is non-toxic and recyclable.
Materials:
-
This compound
-
Substituted acetophenone
-
Polyethylene glycol (PEG-400)
-
Sodium hydroxide (NaOH) solution (20%)
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve an equimolar mixture of this compound (1 mmol) and the substituted acetophenone (1 mmol) in a minimal amount of PEG-400 (10 mL).[2]
-
Slowly add 1 mL of a 20% sodium hydroxide solution to the mixture.[2]
-
Stir the reaction mixture at room temperature for 2–3 hours.[2]
-
Monitor the reaction's completion by TLC.
-
Pour the reaction mixture slowly into ice-cold water with constant stirring to precipitate the product.[2]
-
Filter the precipitate, wash with water, and dry to obtain the chalcone.[2]
-
The crude product can be further purified by recrystallization from ethanol.[2]
Data Presentation
The following table summarizes the quantitative data for a selection of chalcones synthesized from this compound.
| Compound ID | R-Group on Acetophenone | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) Highlights | IR (cm⁻¹) Highlights |
| 1 | H | 89 | 100 | 2.36 (s, 3H, Ar-CH₃), 7.48 (d, 1H, -CH=CH-), 7.81 (d, 1H, -CH=CH-), 8.27 (s, 1H, pyrazole-H) | 3117 (olefinic C-H), 1643 (C=O), 1539 (N-N) |
| 2 | 4-F | - | 192 | 2.46 (s, 3H, CH₃), 8.34 (s, 1H, pyrazole-H)[5] | 1658 (C=O), 1599, 1524, 1492 (Ar C=C)[5] |
| 3 | 4-OH | 84 | - | 2.46 (s, 3H, CH₃), 7.35 (d, 1H, -CH=CH-), 7.87 (d, 1H, -CH=CH-), 8.34 (s, 1H, pyrazole-H), 13.3 (s, 1H, -OH)[2] | 3126 (-OH), 1658 (C=O), 1599, 1524, 1492 (Ar C=C)[2] |
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of pyrazole-based chalcones is depicted below.
Signaling Pathway: Inhibition of Tubulin Polymerization
Several pyrazole-based chalcones have been identified as inhibitors of tubulin polymerization, a key process in cell division, making them promising anticancer agents.[3] The diagram below illustrates the mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. applications.emro.who.int [applications.emro.who.int]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, a key intermediate in various synthetic pathways.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which is typically achieved via the Vilsmeier-Haack reaction of the corresponding acetophenone phenylhydrazone derivative.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?
-
Answer: Low or no yield in the Vilsmeier-Haack formylation of pyrazoles can stem from several factors. The Vilsmeier reagent, a chloroiminium salt, is the key electrophile in this reaction.[1] Its effective formation and reactivity are crucial.
-
Inactive Vilsmeier Reagent: The reagent is sensitive to moisture. Ensure all glassware is oven-dried and solvents like N,N-dimethylformamide (DMF) are anhydrous.[1] It is best to prepare the Vilsmeier reagent fresh at a low temperature (0-5 °C) and use it immediately.[1]
-
Insufficient Reaction Temperature: While the Vilsmeier reagent is prepared at a low temperature, the formylation step may require heating. If the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC), consider gradually increasing the temperature to 70-80 °C.[1] Some syntheses of similar pyrazole-4-carbaldehydes are conducted at temperatures ranging from 60-120 °C.[2][3][4]
-
Sub-optimal Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. For less reactive pyrazole precursors, using a larger excess of the Vilsmeier reagent may be necessary.[1]
-
Poor Quality Starting Materials: Impurities in the starting 1-phenyl-3-p-tolyl-1H-pyrazole can interfere with the reaction. Ensure the starting material is pure before proceeding.
-
Issue 2: Formation of a Dark, Tarry Residue
-
Question: My reaction mixture turned into a dark, tarry mess, making product isolation difficult. What causes this and how can it be prevented?
-
Answer: The formation of a tarry residue is often indicative of decomposition of the starting material or product under the reaction conditions.[1]
-
Overheating: The Vilsmeier-Haack reaction can be exothermic. Strict temperature control is essential, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate.[1] Using an ice bath to maintain low temperatures during these steps is recommended.[1]
-
Improper Work-up: The aqueous work-up should be performed at low temperatures. Pouring the reaction mixture onto crushed ice and careful, slow neutralization with a mild base like sodium bicarbonate or sodium acetate solution can prevent degradation.[1]
-
Issue 3: Presence of Multiple Products on TLC
-
Question: My TLC analysis shows multiple spots, indicating the presence of impurities or side products. What are the likely side reactions?
-
Answer: The observation of multiple products suggests the occurrence of side reactions.
-
Di-formylation: While formylation is expected at the C4 position of the pyrazole ring, highly reactive substrates or a large excess of the Vilsmeier reagent can lead to di-formylation.[1]
-
Other Side Reactions: Depending on the specific substrate and reaction conditions, other side reactions might occur. It's crucial to optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to unwanted byproducts.[1]
-
Issue 4: Difficulty in Isolating the Product
-
Question: I am having trouble isolating the final product from the reaction mixture. What are some common challenges and solutions?
-
Answer: Isolation difficulties can arise from the product's properties or issues during the extraction process.
-
Product Solubility: If the product has some water solubility, it may be lost in the aqueous layer during work-up.[1] Saturating the aqueous layer with brine before extraction can help.
-
Emulsion Formation: Emulsions can form during extraction, making phase separation challenging.[1] Adding a small amount of brine or filtering the mixture through celite can help break the emulsion.
-
Purification: The crude product often requires purification. Column chromatography on silica gel or recrystallization are common methods to obtain the pure this compound.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the Vilsmeier-Haack reaction?
-
A1: The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as a pyrazole.[5][6] It typically uses a Vilsmeier reagent, which is formed from the reaction of a substituted amide (commonly DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[1]
-
-
Q2: How is the Vilsmeier reagent prepared?
-
A2: The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.[1] This process is exothermic and requires careful temperature control.
-
-
Q3: What is the optimal solvent for this reaction?
-
A3: N,N-dimethylformamide (DMF) serves as both the solvent and a reagent in the formation of the Vilsmeier reagent.[3]
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
-
Q5: What are the typical work-up procedures?
-
A5: A typical work-up involves pouring the reaction mixture into crushed ice, followed by neutralization with a base such as sodium bicarbonate solution. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.[1]
-
Data Presentation
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Yield (General Example)
| Vilsmeier Reagent : Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Note: This table provides a general illustration of how stoichiometry can affect product distribution. Optimal ratios for this compound may vary and should be determined experimentally.
Table 2: Influence of Reaction Temperature on Yield (General Example)
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 70 | 2 | No product |
| 120 | 2 | 55 |
Adapted from a study on a similar 5-chloro-1H-pyrazole.[2] This demonstrates the significant impact of temperature on reaction success.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on common methodologies for the synthesis of pyrazole-4-carbaldehydes.[3][7][8]
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the stirred DMF, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve 1-phenyl-3-p-tolyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product may precipitate out. If so, filter the solid, wash it with cold water, and dry it.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Common side reactions in the Vilsmeier-Haack formylation of pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Vilsmeier-Haack formylation of pyrazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its application for pyrazoles?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2] For pyrazoles, this reaction is a key method for synthesizing pyrazole-4-carbaldehydes, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.[3][4][5] The reaction typically employs a Vilsmeier reagent, formed from the interaction of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][6]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1][6] It is usually prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1] The reaction is exothermic and moisture-sensitive, so careful temperature control and dry glassware are crucial to prevent decomposition of the reagent.[1]
Q3: What are the primary safety concerns with the Vilsmeier-Haack reaction?
The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also moisture-sensitive.[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up often involves quenching the reaction with ice, which must be done slowly and cautiously to manage the exothermic reaction.[1]
Q4: How should I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress.[1] A small aliquot of the reaction mixture can be carefully quenched (e.g., with a basic solution), extracted with an organic solvent, and spotted on a TLC plate. The disappearance of the starting pyrazole and the appearance of a new, typically more polar, product spot indicate the reaction is proceeding.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | Ensure all glassware is rigorously dried (flame- or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1] |
| Insufficiently Reactive Substrate | Pyrazoles with electron-withdrawing groups show lower reactivity.[7] For these, consider using a larger excess of the Vilsmeier reagent (3 to 10 equivalents or more) or increasing the reaction temperature (e.g., to 70-120 °C).[7][8] |
| Incomplete Reaction | If TLC shows remaining starting material, the reaction time or temperature may be insufficient. Consider gradually increasing the temperature (e.g., to 70-80 °C) or extending the reaction time.[1] |
| Product Decomposition During Work-up | The aldehyde product may be sensitive to harsh pH conditions. Ensure the quenching and neutralization steps are performed carefully and at low temperatures. |
Problem 2: Formation of Multiple Products on TLC
| Potential Cause | Troubleshooting Steps |
| Di-formylation | The use of a large excess of the Vilsmeier reagent may lead to the formation of di-formylated products. Optimize the stoichiometry of the Vilsmeier reagent.[1] |
| Lack of Regioselectivity | While formylation typically occurs at the C4 position of the pyrazole ring, substitution at other positions can occur, especially if the C4 position is blocked or deactivated.[9] Careful control of reaction temperature can sometimes improve regioselectivity. |
| Decomposition | The starting material or product may be decomposing under the reaction conditions. Ensure the reaction temperature is not too high and the reaction time is not excessively long.[1] |
| Chlorination | In some cases, chlorination of the pyrazole ring can occur as a side reaction.[10] This is more common with certain substrates and under harsher conditions. |
| Dehydrochlorination/Dealkylation | For specific substituted pyrazoles, side reactions like dehydrochlorination or dealkylation have been observed, leading to unexpected byproducts.[7] |
Problem 3: Formation of a Dark, Tarry Residue
| Potential Cause | Troubleshooting Steps |
| Reaction Overheating | The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting materials or products.[1] Maintain strict temperature control, especially during reagent preparation and substrate addition, using an ice bath.[1] |
| Presence of Impurities | Impurities in the starting materials or solvents can catalyze side reactions. Use purified, high-purity starting materials and anhydrous solvents.[1] |
Quantitative Data on Reaction Conditions and Yields
The success of the Vilsmeier-Haack formylation of pyrazoles is highly dependent on the substrate and reaction conditions. The following table summarizes results from the literature for the formylation of various 5-chloro-1,3-disubstituted-1H-pyrazoles.
| Entry | R | R' | Ratio (Pyrazole:DMF:POCl₃) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pr | Me | 1:2:2 | 70 | 2 | 0 |
| 2 | Pr | Me | 1:2:2 | 120 | 2 | 32 |
| 3 | Pr | Me | 1:5:2 | 120 | 2 | 55 |
| 4 | Ph | Me | 1:5:2 | 120 | 2 | 60 |
| 5 | Ph | Et | 1:5:2 | 120 | 2 | 58 |
| 6 | 4-MeC₆H₄ | Me | 1:5:2 | 120 | 2 | 62 |
| 7 | 4-MeOC₆H₄ | Me | 1:5:2 | 120 | 2 | 45 |
| 8 | 4-ClC₆H₄ | Me | 1:5:2 | 120 | 2 | 48 |
| 9 | 4-BrC₆H₄ | Me | 1:5:2 | 120 | 2 | 52 |
| 10 | 4-FC₆H₄ | Me | 1:5:2 | 120 | 2 | 53 |
| 11 | 4-NO₂C₆H₄ | Me | 1:5:2 | 120 | 4 | 0 |
Data adapted from Popov, A. V., et al. (2019). Arkivoc, v, 0-0.[7]
Key Experimental Protocol
This protocol is a general guideline for the Vilsmeier-Haack formylation of an N-substituted pyrazole.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2-2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of a white precipitate, the Vilsmeier reagent, may be observed.[11]
2. Formylation Reaction:
-
Dissolve the pyrazole starting material (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane (DCM).
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]
-
After the addition, the reaction mixture can be stirred at room temperature or heated depending on the reactivity of the pyrazole substrate. Monitor the reaction progress by TLC.[1] Typical reaction times range from 2 to 6 hours.[1][3][12]
3. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazole-4-carbaldehyde.[1]
Visual Guides
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazoles.
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Caption: Common side reactions in pyrazole formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary purification techniques for this compound?
The two primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification. For relatively pure material with minor impurities, recrystallization is often sufficient. For complex mixtures or to achieve very high purity, column chromatography is recommended.
Q2: Which solvents are best for the recrystallization of this compound?
Based on structurally similar compounds, alcohols such as ethanol and methanol are excellent choices for recrystallization. Ethanol, in particular, has been successfully used for the recrystallization of a chalcone synthesized from this compound[1]. Methanol has also been reported for the purification of similar 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives[2][3]. A mixed solvent system, such as ethanol-water, may also be effective.
Q3: What is a suitable mobile phase for the column chromatography of this compound?
For the column chromatography of this compound on silica gel, a mixture of hexane and ethyl acetate is a common eluent system. The polarity of the mixture can be adjusted to achieve optimal separation. For closely related 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes, eluent ratios of ethyl acetate/n-hexane such as 1:4 (v/v) and 1:5 (v/v) have been reported to be effective[2][4]. A gradient elution, starting with a lower polarity mixture and gradually increasing the proportion of ethyl acetate, is often recommended to separate the desired compound from both less polar and more polar impurities.
Q4: My purified product is off-color (yellowish or brownish). What could be the cause and how can I fix it?
Discoloration in pyrazole synthesis is often due to the formation of colored impurities from the starting materials or side reactions. If the Vilsmeier-Haack reaction was used for synthesis, residual reagents or byproducts can cause coloration. To address this, you can:
-
Treat with Activated Charcoal: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts. Dissolving the crude product in an organic solvent and washing with a dilute acid solution can extract basic impurities. The desired compound can then be recovered from the organic layer.[5]
Q5: Can acid-base extraction be used to purify this compound?
Yes, acid-base extraction can be an effective purification step. Since pyrazoles are weakly basic, they can be protonated by an acid to form a water-soluble salt. This allows for the separation from non-basic impurities. The general procedure involves dissolving the crude material in an organic solvent, extracting with an aqueous acid solution, and then neutralizing the aqueous layer to precipitate the purified pyrazole. A patent for purifying pyrazoles describes dissolving the compound in a solvent and reacting it with an inorganic or organic acid to form a salt, which is then separated by crystallization[6].
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 3. Allow the solution to cool more slowly. 4. Try a different recrystallization solvent with a lower boiling point. |
| Poor Crystal Yield | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor by carefully evaporating some of the solvent and cool again to obtain a second crop of crystals. 2. Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize solubility. 3. To avoid premature crystallization, use a pre-heated funnel and flask for hot filtration. |
| No Crystals Form | The solution is not supersaturated (too much solvent was added). The solution is cooling too slowly, or there are no nucleation sites. | 1. If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of the pure compound. 3. Evaporate some of the solvent to increase the concentration and allow to cool again. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation | Incorrect mobile phase polarity. Column overloading. | 1. Optimize the eluent system using thin-layer chromatography (TLC) beforehand. Test various ratios of hexane and ethyl acetate. 2. Use a less polar solvent system for better separation of non-polar impurities or a more polar system for polar impurities. 3. Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. The compound is interacting strongly with the silica gel. | 1. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. 2. If the compound is still retained, a small amount of a more polar solvent like methanol can be added to the eluent. 3. For basic compounds that may interact strongly with acidic silica, the silica gel can be deactivated with triethylamine before packing the column. |
| Tailing of Spots on TLC/Column | The compound is acidic or basic and is interacting with the stationary phase. The sample is too concentrated. | 1. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). 2. Ensure the sample is sufficiently diluted before loading onto the column. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Troubleshooting guide for the synthesis of pyrazole-4-carbaldehyde derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-4-carbaldehyde derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of pyrazole-4-carbaldehyde derivatives?
The most widely employed method is the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group (-CHO) onto an aromatic or heteroaromatic ring, such as pyrazole, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2] The C4 position of the pyrazole ring is a common site for electrophilic substitution.[4]
Q2: What are the main safety precautions to consider during the Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is imperative to carry out the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and carefully to control the exothermic reaction.[5]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[5][6] By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the starting material spot and the appearance of a new product spot will indicate the progression of the reaction.[5]
Q4: Are there alternative methods to the Vilsmeier-Haack reaction for synthesizing pyrazole-4-carbaldehydes?
Yes, other methods exist, though they are less common. These can include the reaction of 3-halo-1H-pyrazoles with organometallics or the use of Grignard reagents with N-protected 4-iodopyrazoles.[7][8] However, the Vilsmeier-Haack reaction is often preferred due to its directness and the availability of starting materials.[8]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of pyrazole-4-carbaldehyde derivatives via the Vilsmeier-Haack reaction.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I fix this?
A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Probable Causes & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure that anhydrous DMF and freshly distilled POCl₃ are used. The reagent should be prepared in situ under an inert atmosphere (e.g., argon or nitrogen).
-
Insufficient Reaction Temperature or Time: Some pyrazole substrates may be less reactive and require more forcing conditions. If TLC analysis shows unreacted starting material after the standard reaction time, consider gradually increasing the reaction temperature or extending the reaction time.[5]
-
Substrate Reactivity: The electronic nature of substituents on the pyrazole ring can significantly impact its reactivity. Electron-withdrawing groups can deactivate the ring towards electrophilic formylation, potentially leading to low yields or requiring harsher reaction conditions.[8]
-
Improper Stoichiometry: The molar ratio of the pyrazole substrate to the Vilsmeier reagent is crucial. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A large excess, however, might promote side reactions.[5] Optimization of the stoichiometry is often necessary for a new substrate.
Troubleshooting Workflow
Problem 2: Formation of a Dark, Tarry Residue
Q: My reaction mixture has turned into a dark, tarry substance. What went wrong?
A: The formation of a dark, tarry residue is typically indicative of decomposition or polymerization.
Probable Causes & Solutions:
-
Reaction Overheating: The Vilsmeier-Haack reaction is exothermic.[5] Uncontrolled temperature, especially during the addition of POCl₃ to DMF or the addition of the pyrazole substrate, can lead to decomposition. It is crucial to maintain strict temperature control, often using an ice bath.[5]
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions and polymerization.[5] Always use high-purity, anhydrous solvents and purified starting materials.
-
Incorrect Work-up: The quenching step is highly exothermic. Adding the reaction mixture too quickly to ice or water can cause a rapid temperature increase, leading to product decomposition. The quench should be performed slowly and with vigorous stirring in an ice bath.
Problem 3: Multiple Products Observed on TLC
Q: My TLC plate shows multiple spots, indicating the presence of several products. How can I improve the selectivity?
A: The formation of multiple products suggests side reactions are occurring.
Probable Causes & Solutions:
-
Side Reactions: Possible side reactions include di-formylation or formylation at other positions on the pyrazole ring, although the C4 position is generally preferred.[5]
-
Decomposition: The product or starting material might be decomposing under the reaction conditions.[5]
-
Optimization of Stoichiometry: Using a large excess of the Vilsmeier reagent can lead to the formation of di-formylated products.[5] Carefully optimizing the stoichiometry is key.
-
Control of Reaction Conditions: Ensure the reaction temperature is not too high and the reaction time is not excessively long, as this can promote side reactions and decomposition.[5]
-
Purification: If minor side products are unavoidable, purification by column chromatography on silica gel or recrystallization is necessary to isolate the desired product.[5][6]
Problem 4: Difficulty in Isolating the Product
Q: I am having trouble isolating my product after the work-up. What could be the issue?
A: Product isolation difficulties can arise from several factors related to the work-up and purification steps.
Probable Causes & Solutions:
-
Incomplete Neutralization: After quenching with ice, the reaction mixture is acidic and needs to be neutralized (e.g., with NaHCO₃ or other bases) to precipitate the product.[6][9] Ensure the pH is adjusted correctly.
-
Product Solubility: The product may have some solubility in the aqueous layer. After filtration of the initial precipitate, extracting the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) can help recover more product.
-
Emulsion Formation: During extraction, emulsions can form. Adding brine or filtering the mixture through celite can help to break up emulsions.
-
Recrystallization Issues: Choosing the right solvent for recrystallization is crucial. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Methanol and ethanol are commonly used for recrystallizing pyrazole derivatives.[6]
Quantitative Data Summary
The following table provides a summary of how reaction parameters can influence the yield of pyrazole-4-carbaldehyde synthesis. The data presented are representative examples based on common experimental observations.
| Parameter | Condition | Observed Yield | Probable Cause of Low Yield |
| Temperature | 0-10 °C | 75-85% | - |
| 60-70 °C | 80-90% | - | |
| > 90 °C | < 40% | Decomposition, side reactions | |
| POCl₃:DMF Ratio | 1:1 | 60-70% | Incomplete Vilsmeier reagent formation |
| 1.2:10 | 85-95% | Optimal for many substrates[6] | |
| > 3:10 | < 50% | Increased side products (e.g., di-formylation)[5] | |
| Solvent Purity | Anhydrous | 80-90% | - |
| Non-anhydrous | < 30% | Decomposition of Vilsmeier reagent | |
| Work-up pH | Neutral (pH 7-8) | 80-90% | - |
| Acidic (pH < 5) | < 50% | Product remains protonated and soluble in aqueous layer |
Experimental Protocols
General Protocol for the Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is a general guideline and may require optimization for different substrates.[6]
Materials:
-
N'-(1-phenylethylidene)benzohydrazide (starting hydrazone)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (for recrystallization)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (10 ml). Cool the flask in an ice-salt bath to 0-5 °C. Add POCl₃ (1.1 ml, 0.012 mol) dropwise with constant stirring. Stir the mixture for 30 minutes at this temperature, during which the Vilsmeier reagent will form.[6]
-
Reaction: To the freshly prepared Vilsmeier reagent, add N'-(1-phenylethylidene)benzohydrazide (0.004 mol) in small portions. After the addition is complete, stir the reaction mixture at 60-65 °C for 4-6 hours.[6]
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.[6]
-
Neutralization: Neutralize the acidic solution by slowly adding solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.[6]
-
Isolation: Filter the precipitated solid, wash it thoroughly with cold water, and dry it.[6]
-
Purification: Purify the crude product by recrystallization from methanol to obtain the pure 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[6]
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jpsionline.com [jpsionline.com]
How to avoid impurities in the synthesis of 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method is the Vilsmeier-Haack reaction. This two-step process involves the initial condensation of 4-methylacetophenone with phenylhydrazine to form an intermediate phenylhydrazone. This hydrazone then undergoes cyclization and formylation in the presence of the Vilsmeier reagent (prepared in situ from phosphorus oxychloride and dimethylformamide) to yield the target pyrazole-4-carbaldehyde.[1][2][3]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions. The reaction is exothermic and must be performed with caution in a fume hood.
Q3: Why are anhydrous conditions critical for this reaction?
Moisture can decompose the Vilsmeier reagent, leading to a significant decrease in or complete failure of the formylation reaction.[4] It is essential to use dry solvents and glassware to ensure the integrity and reactivity of the formylating agent.
Q4: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. The reaction should always be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The work-up procedure, which often involves quenching the reaction mixture with ice, should be done slowly and carefully to control the exothermic reaction.
Q5: How can the progress of the reaction be monitored?
The progress of both the hydrazone formation and the Vilsmeier-Haack reaction can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the disappearance of the reactants and the appearance of the product spot can be tracked to determine the reaction's completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware has decomposed the reagent. 2. Incomplete Hydrazone Formation: The initial condensation step was not driven to completion. 3. Insufficient Reaction Temperature/Time: The Vilsmeier-Haack reaction may be sluggish. 4. Sub-optimal Reagent Stoichiometry: Incorrect ratio of hydrazone to Vilsmeier reagent. | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it promptly. 2. Confirm complete consumption of 4-methylacetophenone by TLC before proceeding. Consider extending the reflux time for the hydrazone synthesis. 3. After the initial addition at low temperature, gradually increase the temperature to the recommended range (e.g., 60-90 °C) and monitor by TLC until the starting material is consumed.[1][4] 4. An excess of the Vilsmeier reagent (typically 3 equivalents or more) is often required to drive the reaction to completion.[4] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The exothermic reaction was not adequately controlled, leading to polymerization and decomposition. 2. Impurities in Starting Materials: Contaminants in the hydrazone or solvents can lead to side reactions. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and its addition to the hydrazone. Use an ice bath to manage the exotherm. 2. Use purified hydrazone (e.g., by recrystallization) and high-purity, anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Unreacted Starting Material: Incomplete reaction. 2. N-Formylated Impurity: The nitrogen of the hydrazone may be formylated without cyclization. 3. Side Reactions: Possible side reactions include di-formylation or reaction at other positions, though C4 formylation is strongly preferred. | 1. Extend the reaction time or increase the temperature as monitored by TLC. 2. Ensure sufficient heating after the initial addition to promote cyclization. 3. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to side products. Purify the crude product using column chromatography on silica gel or recrystallization. |
| Difficulty in Product Isolation/Purification | 1. Oily Product: The product may not crystallize easily from the work-up mixture. 2. Persistent Impurities: Co-crystallization of impurities with the product. | 1. After quenching the reaction with ice and neutralizing, if the product oils out, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer and concentrate under reduced pressure. Attempt purification by column chromatography. 2. If recrystallization is ineffective, column chromatography is the recommended method for purification. A solvent system such as ethyl acetate/petroleum ether can be effective.[4] |
Quantitative Data Summary
The yield of 1-Aryl-3-substituted-1H-pyrazole-4-carbaldehydes synthesized via the Vilsmeier-Haack reaction can vary based on the specific substrates and reaction conditions. Below is a summary of typical conditions and reported yields for analogous syntheses.
| Starting Hydrazone | Vilsmeier Reagent (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N1-(1-phenylethylidene)benzohydrazide | 3.0 | 60-65 | 4 | Good | [1] |
| Substituted Acetophenone Hydrazones | 3.0 | 80 | 4 | 75-86 | [4] |
| 3-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)quinoline | >4.0 | Reflux | 17 | 65 | [5] |
| 1-(p-tolyl)ethanone phenylhydrazone | 3.0 - 4.0 | 70-90 | 4-6 | ~80-90 (expected) | Inferred from similar syntheses |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(1-(p-tolyl)ethylidene)-2-phenylhydrazine (Hydrazone Intermediate)
-
To a solution of 4-methylacetophenone (10 mmol) in ethanol (30 mL), add phenylhydrazine (11 mmol).
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The hydrazone product will often precipitate. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum to obtain the pure hydrazone.
Protocol 2: Synthesis of this compound
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (4 mL, ~52 mmol).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (2.8 mL, 30 mmol) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve the hydrazone intermediate (10 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it in a water bath at 80-90 °C for 4-6 hours.[4]
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate or dilute sodium hydroxide solution until it is basic (pH ~8-9).
-
A pale yellow precipitate of the product will form. Allow it to stand, then collect the solid by filtration.
-
Wash the crude product thoroughly with water and dry it.
-
Purify the product by recrystallization from ethanol or by flash column chromatography using an ethyl acetate-petroleum ether solvent system.[4]
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: Troubleshooting logic for the synthesis of the target compound.
References
Stability and storage conditions for 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. It includes troubleshooting guides for common experimental issues and detailed protocols for its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs) on Storage and Stability
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2°C and 8°C.
Q2: How stable is the compound over the long term?
While specific long-term stability data for this compound is not extensively published, pyrazole derivatives, particularly those with aldehyde functional groups, can be sensitive to environmental factors. To ensure the integrity of the compound over time, it is crucial to adhere to the recommended storage conditions. Regular quality control checks are advised for samples stored for extended periods.
Q3: Is this compound sensitive to light or moisture?
Yes, pyrazole aldehydes can be sensitive to light and moisture. Exposure to light may lead to photodegradation, and the presence of moisture can result in hydrolysis or other forms of decomposition. Therefore, it is recommended to store the compound in a dark place and to handle it in a dry environment, minimizing its exposure to atmospheric moisture.
Q4: What are the potential degradation pathways for this compound?
The aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. Additionally, pyrazole rings can undergo degradation under harsh conditions, although they are generally considered stable aromatic systems. The presence of impurities can catalyze decomposition, highlighting the importance of using pure starting materials and solvents in reactions.
Troubleshooting Guides
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a common method for the synthesis of this compound from the corresponding hydrazone. Below are some common issues and their solutions.
Q1: My reaction is producing a low yield of the desired product. What could be the cause?
Low yields can be attributed to several factors:
-
Moisture: The Vilsmeier-Haack reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Reaction Temperature: The reaction temperature is critical. The formation of the Vilsmeier-Haack reagent should be performed at a low temperature (0-5°C), and the subsequent reaction with the hydrazone may require heating. Optimization of the reaction temperature is often necessary.
-
Stoichiometry: The molar ratio of the reactants (hydrazone, DMF, and POCl₃) can significantly impact the yield. A slight excess of the Vilsmeier-Haack reagent may be beneficial, but a large excess can lead to side reactions.
Q2: The reaction mixture has turned into a dark, tarry residue. What went wrong?
The formation of a tarry residue is often a result of:
-
Overheating: The reaction can be exothermic, and excessive heat can lead to polymerization and decomposition of the starting materials and product. Maintain strict temperature control throughout the reaction.
-
Impurities: Impurities in the starting hydrazone or solvents can catalyze side reactions, leading to the formation of polymeric byproducts. Ensure the purity of all reagents before starting the reaction.
Q3: I am having difficulty isolating the product from the reaction mixture. What can I do?
Product isolation can be challenging. Here are a few tips:
-
Quenching: The reaction is typically quenched by pouring the mixture into ice-cold water or an ice-cold sodium bicarbonate solution. This should be done slowly and carefully to control the exothermic reaction.
-
Extraction: After quenching, the product is usually extracted with an organic solvent. If an emulsion forms, adding a saturated brine solution can help to break it.
-
Purification: The crude product often requires purification by column chromatography or recrystallization.
Use in Chalcone Synthesis (Claisen-Schmidt Condensation)
This compound is a common precursor for the synthesis of chalcones via the Claisen-Schmidt condensation.
Q1: The yield of my chalcone synthesis is low. How can I improve it?
Several factors can affect the yield of a Claisen-Schmidt condensation:
-
Base Catalyst: The choice and concentration of the base catalyst (e.g., NaOH, KOH) are crucial. The concentration should be optimized to facilitate the reaction without promoting side reactions.
-
Reaction Time and Temperature: The reaction is typically stirred at room temperature for several hours. Monitoring the reaction by TLC can help determine the optimal reaction time. In some cases, gentle heating may be required.
-
Purity of Reactants: Ensure that both the pyrazole-4-carbaldehyde and the acetophenone derivative are pure.
Q2: I am observing the formation of side products. What are they and how can I avoid them?
Common side products in Claisen-Schmidt condensations include self-condensation products of the acetophenone and Cannizzaro reaction products of the aldehyde. To minimize these:
-
Slow Addition: Adding the base catalyst slowly to the reaction mixture can help to control the reaction rate and reduce the formation of side products.
-
Temperature Control: Maintaining a consistent reaction temperature is important.
Quantitative Data
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. This information is crucial for selecting appropriate solvents for reactions, extractions, and purification.
| Solvent | Solubility |
| Dimethylformamide (DMF) | Readily soluble |
| Dimethyl sulfoxide (DMSO) | Readily soluble |
| Chloroform | Soluble |
| Dichloromethane (DCM) | Soluble |
| Ethyl Acetate | Moderately soluble |
| Acetone | Moderately soluble |
| Ethanol | Sparingly soluble |
| Methanol | Sparingly soluble |
| Water | Insoluble |
| n-Hexane | Insoluble |
Note: "Readily soluble" indicates that a significant amount of the compound dissolves easily. "Soluble" indicates good dissolution. "Moderately soluble" suggests that heating may be required for complete dissolution. "Sparingly soluble" indicates that only a small amount dissolves. "Insoluble" indicates no significant dissolution.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound via the Vilsmeier-Haack reaction.
Materials:
-
1-(p-tolyl)ethanone
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution, saturated
Procedure:
Step 1: Synthesis of 1-(1-(p-tolyl)ethylidene)-2-phenylhydrazine
-
In a round-bottom flask, dissolve 1-(p-tolyl)ethanone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Vilsmeier-Haack Formylation
-
In a separate flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to anhydrous N,N-dimethylformamide (DMF, 10 volumes) at 0-5°C with constant stirring.
-
To this reagent, add the hydrazone from Step 1 (1 equivalent) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the acid.
-
The solid product will precipitate out. Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Synthesis of a Chalcone Derivative
This protocol outlines the synthesis of a chalcone from this compound and a substituted acetophenone.[1]
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone)
-
Ethanol
-
Saturated Sodium Hydroxide (NaOH) solution
-
Ice
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
In a microwave-safe vessel, mix this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Add 2-3 drops of a saturated NaOH solution.
-
Subject the mixture to microwave irradiation at 450 watts for 1-2 minutes in short intervals (e.g., 5 seconds).
-
After irradiation, pour the reaction mixture into crushed ice.
-
Acidify the mixture with 0.1 M HCl to precipitate the chalcone.
-
Filter the solid product, dry it, and recrystallize from ethanol to obtain the pure chalcone.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of a chalcone derivative.
References
Technical Support Center: Scale-Up Synthesis of Pyrazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyrazole compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of pyrazole synthesis, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield | Incomplete reaction.Formation of regioisomers or other byproducts.[1]Product loss during workup or purification.Product degradation.[1] | Reaction Monitoring: Utilize TLC or LC-MS to ensure complete consumption of starting materials.[2]Optimize Conditions: Increase reaction time or temperature. Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[2][3]Stoichiometry Control: Carefully control the stoichiometry of reactants to minimize side reactions.[2]Workup Optimization: Optimize extraction and recrystallization solvents and procedures to minimize product loss.[1]Milder Conditions: If degradation is suspected, attempt the reaction at a lower temperature or use milder catalysts.[2] |
| Poor Regioselectivity | Reaction conditions favor the formation of multiple isomers.[1] | Solvent Screening: Screen different solvents. Fluorinated alcohols like TFE and HFIP have been shown to improve regioselectivity.[4]Temperature Control: Lowering the reaction temperature may enhance selectivity.[1]Catalyst Screening: Investigate different acid or base catalysts.[2]Alternative Synthetic Routes: Explore different synthetic pathways that offer better regiochemical control.[1] |
| Exothermic Runaway | Poor heat dissipation at a larger scale due to a lower surface-area-to-mass ratio.[5]Highly exothermic reaction steps, such as those involving hydrazine.[1] | Slow Reagent Addition: Implement controlled, slow addition of highly reactive reagents like hydrazine hydrate.[1]Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to manage the heat generated.[1]Dilution: Use a sufficient volume of an appropriate solvent to absorb the heat of reaction.[1]Flow Chemistry: Consider transitioning to a continuous flow process for superior heat transfer and temperature control.[6] |
| Impurity Formation | Side reactions not observed at the lab scale.[5]Unreacted starting materials.Formation of regioisomers.[1] | Precise Control: Maintain tight control over reaction temperature, time, and stoichiometry.[1]Inert Atmosphere: If the product is sensitive to oxidation, conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[1]Alternative Chemistry: For steps like diazotization, switching to flow chemistry can prevent the formation of impurities like condensation byproducts.[5] |
| Difficulty in Purification | Similar physical properties between the product and impurities.Product instability on standard silica gel. | Recrystallization Solvent Screening: Test a wide variety of solvents and solvent mixtures for recrystallization.[7]Chromatography Alternatives: If silica gel causes degradation or poor separation, consider using deactivated silica gel (with triethylamine or ammonia), neutral alumina, or reversed-phase (C-18) silica.[7]Acid-Base Extraction: For pyrazoles with acidic or basic functionalities, acid-base workup can be an effective purification method.[7]Salt Formation: Consider forming an acid addition salt to facilitate crystallization and purification.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis?
A1: The primary safety concerns during scale-up revolve around:
-
Use of Hydrazine: Hydrazine and its derivatives are often used and are highly toxic and potentially explosive.[1] Reactions involving hydrazine can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[1]
-
Diazotization Steps: Aromatic diazonium ions can be unstable and decompose, rapidly releasing nitrogen gas, which can lead to a dangerous pressure buildup in a reactor.[5] Maintaining low temperatures (<5 °C) is crucial but can be challenging on a large scale.[5]
-
Exothermic Reactions: The ring closure step to form the pyrazole can be significantly exothermic, requiring careful management of reagent addition and cooling.[5]
-
Product Stability: Some pyrazole compounds, particularly those with a high nitrogen-to-carbon ratio, may be potentially explosive and require a thorough safety assessment.[5]
-
Dust Explosions: The final, dried product may pose a dust explosion hazard, necessitating proper handling, ventilation, and dust control measures in a large-scale facility.[5]
Q2: How can the exothermic nature of the pyrazole synthesis be managed during scale-up?
A2: Managing the exotherm is critical for a safe scale-up. Key strategies include:
-
Controlled Reagent Addition: Adding reactive reagents, such as hydrazine hydrate, dropwise or via a syringe pump allows for better temperature control.[1][5]
-
Adequate Cooling: Ensure the reactor has sufficient cooling capacity to dissipate the heat generated by the reaction.[1]
-
Dilution: Performing the reaction in a larger volume of a suitable solvent can help absorb the heat.[1]
-
Flow Chemistry: Transitioning the process to a continuous flow setup offers significantly better heat transfer and temperature control compared to batch reactors, greatly enhancing safety.[6][10]
Q3: What are common impurities encountered in the scale-up synthesis of pyrazoles, and how can they be minimized?
A3: Common impurities include regioisomers, unreacted starting materials, and byproducts from side reactions. The formation of regioisomers is a frequent challenge in the synthesis of substituted pyrazoles.[1] To minimize impurities:
-
Strict Control of Reaction Conditions: Precise control over temperature, reaction time, and stoichiometry can favor the formation of the desired product.[1]
-
Solvent Choice: The solvent can influence regioselectivity. For example, using fluorinated alcohols may improve the ratio of desired to undesired regioisomers.[4]
-
Purification Methods: Purification is often achieved through recrystallization or column chromatography.[1] The choice of solvent for recrystallization is critical for obtaining a high-purity product.[7] In some cases, forming an acid addition salt can aid in purification by crystallization.[8][9]
Q4: When should I consider switching from batch processing to continuous flow chemistry for pyrazole synthesis?
A4: Consider switching to flow chemistry when you encounter the following challenges in scale-up:
-
Safety Concerns: For reactions involving hazardous reagents, unstable intermediates (like diazonium salts), or strong exotherms, flow chemistry offers a safer alternative by minimizing the volume of reactive material at any given time and providing superior temperature control.[6][10][11]
-
Poor Reproducibility: If you are struggling with batch-to-batch variability, the precise control over reaction parameters in a flow system can lead to more consistent results.
-
Long Reaction Times: Flow chemistry can often significantly reduce reaction times compared to batch processes.[6]
-
Difficult Scale-Up: When direct scaling of a batch process proves challenging due to issues like mixing or heat transfer, a flow process can be more readily and safely scaled.[5][6]
Experimental Protocols
Example Protocol: Large-Scale Synthesis of 3,5-Diamino-1H-pyrazole (Disperazol Active Compound E) via Batch Ring Closure [5]
This protocol describes the ring closure step in the synthesis of a 3,5-diamino-1H-pyrazole derivative.
Materials:
-
Intermediate D (precursor to the pyrazole)
-
Hydrazine hydrate (CAS 10217-52-4)
-
Diethyl ether (Et₂O, CAS 60-29-7)
-
Large reaction vessel equipped with a mechanical stirrer and a dropping funnel.
Procedure:
-
In the reaction vessel, suspend the intermediate D in diethyl ether to a concentration of 0.5 M.
-
Under constant stirring, add hydrazine hydrate (1.15 equivalents) dropwise via the dropping funnel. Caution: This reaction is highly exothermic, and slow addition is crucial to control the temperature.
-
Upon the addition of hydrazine, the suspended intermediate will fully dissolve, and the pyrazole product will begin to precipitate.
-
After the complete addition of hydrazine hydrate, continue stirring the reaction mixture overnight at room temperature.
-
Isolate the product by suction filtration.
-
Wash the isolated solid with cold diethyl ether.
-
Dry the product to obtain the final compound as a solid.
Visualizations
Caption: A generalized experimental workflow for the batch synthesis and isolation of pyrazole compounds.
Caption: A troubleshooting decision tree for addressing low yields in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Biological Activity of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during the synthesis, purification, and biological evaluation of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction involves the formylation of an activated aromatic ring, in this case, the precursor 1-phenyl-3-p-tolyl-1H-pyrazole, using a Vilsmeier reagent, which is typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4][5]
Q2: I am experiencing a low yield in my Vilsmeier-Haack reaction. What are the potential causes and solutions?
A2: Low yields in the Vilsmeier-Haack reaction can stem from several factors. Here are some common issues and troubleshooting tips:
-
Purity of Reagents: Ensure that your DMF is anhydrous and of high purity. DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.[6] Similarly, the purity of phosphorus oxychloride (POCl₃) is crucial.
-
Reaction Temperature: The formation of the Vilsmeier reagent is an exothermic reaction and should be performed at a low temperature (typically 0°C) to prevent its decomposition. The subsequent formylation reaction temperature can be gradually increased, but careful monitoring is necessary as excessive heat can lead to side reactions and decreased yield.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is critical. An insufficient amount of the reagent will result in incomplete conversion, while a large excess can lead to the formation of by-products. A 1.5:1 ratio of Vilsmeier reagent to substrate is a common starting point.
-
Reaction Time: The reaction time should be optimized. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the point of maximum product formation and to avoid the formation of degradation products with prolonged reaction times.
-
Work-up Procedure: The reaction mixture should be quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the intermediate and precipitate the product. Improper work-up can lead to product loss.
Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A3: The formation of multiple products, such as di-formylated or chlorinated by-products, can occur. To enhance selectivity for the desired mono-formylated product:
-
Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the Vilsmeier reagent is often sufficient for mono-formylation.
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the pyrazole substrate can sometimes improve selectivity compared to adding the substrate to the pre-formed reagent.
-
Temperature Control: Maintaining a lower reaction temperature can help minimize the formation of side products.
-
Purification: If side products are unavoidable, purification by column chromatography on silica gel is typically effective in isolating the desired product.
Q4: What are the key structural features of these pyrazole derivatives that I should focus on to enhance a specific biological activity?
A4: The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings. Structure-activity relationship (SAR) studies have revealed some general trends:
-
Anti-inflammatory (COX-2 Inhibition): The presence of a sulfonamide or methylsulfonyl group on the N-phenyl ring is a common feature in many potent and selective COX-2 inhibitors.
-
Anticancer Activity: Modifications at the C3 and N1 positions of the pyrazole ring with different aryl or heterocyclic moieties have been shown to significantly influence cytotoxicity against various cancer cell lines. The introduction of electron-withdrawing or electron-donating groups on these phenyl rings can modulate the activity.[7][8]
-
Neuroprotective Effects: The overall lipophilicity and the ability of the molecule to cross the blood-brain barrier are crucial. Specific substitutions can influence the interaction with targets within the central nervous system.
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to proceed (no product formation) | Inactive Vilsmeier reagent (due to moisture or decomposition of DMF/POCl₃). Insufficiently activated pyrazole substrate. | Use freshly distilled and anhydrous DMF and POCl₃. Confirm the structure and purity of your starting pyrazole. Consider using a more electron-rich pyrazole precursor if possible. |
| Formation of a dark, tarry reaction mixture | High reaction temperature. Prolonged reaction time. | Maintain strict temperature control throughout the reaction. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficulty in purifying the product | Presence of closely related by-products (e.g., regioisomers, over-formylated products). Residual DMF in the crude product. | Optimize the reaction conditions to minimize by-product formation. Use column chromatography with a carefully selected solvent system for purification. Ensure complete removal of DMF during work-up by thorough washing with water. |
| Product is an oil instead of a solid | Impurities are preventing crystallization. The product may inherently be an oil at room temperature. | Purify the product meticulously using column chromatography. If the pure product is an oil, it can be used as such for further reactions or characterization. |
Biological Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in MTT assay | Uneven cell seeding. Contamination of cell cultures. Compound precipitation at high concentrations. | Ensure a single-cell suspension before seeding. Maintain aseptic techniques. Check the solubility of your compounds in the culture medium and use a suitable solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells. |
| Low or no activity in COX-2 inhibition assay | Compound instability in the assay buffer. Incorrect compound concentration. Inactive enzyme. | Check the stability of your compound under the assay conditions. Prepare fresh dilutions of your compound for each experiment. Ensure the enzyme is stored and handled correctly to maintain its activity. |
| High background signal in fluorescence-based assays | Autofluorescence of the test compound. | Run a control with the compound alone (without cells or enzymes) to measure its intrinsic fluorescence and subtract this from the experimental readings. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the Vilsmeier-Haack reaction.
Materials:
-
1-Phenyl-3-p-tolyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, take anhydrous DMF (3 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5°C. After the addition is complete, stir the mixture at 0°C for 30-60 minutes.
-
Formylation: Dissolve 1-Phenyl-3-p-tolyl-1H-pyrazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat it to 40-50°C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol provides a general procedure for assessing the COX-2 inhibitory activity of the synthesized derivatives.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, and arachidonic acid in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Assay Setup: To each well of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution.
-
Inhibitor Incubation: Add the test compounds or the positive control at various concentrations to the respective wells. Include a control well with the solvent only (vehicle control). Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Signal Detection: Immediately after adding the substrate, add the colorimetric substrate (TMPD). The peroxidase activity of COX-2 will oxidize TMPD, leading to a color change.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cytotoxicity Screening
This protocol outlines a standard procedure for evaluating the cytotoxic effects of the pyrazole derivatives on cancer cell lines.[9][10][11][12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the pyrazole derivatives (typically in a logarithmic series). Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the humidified incubator.
-
MTT Addition: After the incubation period, remove the medium containing the compounds and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).
Quantitative Data Summary
The following tables summarize the biological activities of various 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde derivatives from the literature.
Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives (IC₅₀ in µM)
| Derivative Substituent (at C3-aryl) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | PC3 (Prostate) | Reference |
| 4-Bromophenyl | 5.8 | 8.0 | 9.8 | - | [13] |
| 4-Chlorophenyl | - | - | - | 6.28 | [8] |
| 4-Methoxyphenyl | - | - | - | - | |
| 3,4-Dimethoxyphenyl | 1.937 (µg/mL) | - | - | - | [8] |
| 4-(Dimethylamino)phenyl | 8.57 | - | - | - | [7] |
| 4-Nitrophenyl | - | - | - | - |
Table 2: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives (COX-2 Inhibition)
| Derivative | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Celecoxib (Reference) | 0.04 | >250 | |
| 1-Phenyl-3-(4-methylsulfonylphenyl)-1H-pyrazole-4-carbaldehyde | - | - | |
| 1-(4-Sulfamoylphenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde | - | - | |
| Pyrazole-pyridazine hybrid 6e | 2.51 | >39.84 | [14] |
| Pyrazole-pyridazine hybrid 6f | 1.15 | 8.31 | [14] |
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer screening using the MTT assay.
NF-κB Signaling Pathway in Inflammation
Caption: The NF-κB signaling pathway and potential inhibition points for pyrazole derivatives.[14][15][16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. srrjournals.com [srrjournals.com]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde and the closely related analogue, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The objective is to offer a clear, data-driven comparison of their structural features as revealed by ¹H and ¹³C NMR spectroscopy. This document includes detailed experimental protocols and visual aids to facilitate a deeper understanding of the molecular structures and their spectroscopic signatures.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole core and the aldehyde functional group. Accurate structural elucidation is paramount for understanding its chemical properties and potential applications. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of such organic compounds. This guide will focus on the analysis and comparison of the ¹H and ¹³C NMR spectra of the title compound and a structurally similar alternative.
Comparative NMR Data Analysis
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Solvent |
| This compound | Ar-CH₃ | 2.36 | s | - | CDCl₃ |
| Ar-H (tolyl) | 7.23-7.25 | d | - | CDCl₃ | |
| Ar-H (phenyl & tolyl) | 7.30-7.45 | m | - | CDCl₃ | |
| Ar-H (phenyl) | 7.62-7.63 | d | - | CDCl₃ | |
| Ar-H (phenyl) | 7.71-7.73 | d | - | CDCl₃ | |
| Pyrazole-H5 | 8.46 | s | - | CDCl₃ | |
| Aldehyde-H | 9.98 | s | - | CDCl₃ | |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Ar-H | 7.2-7.8 | m | - | Not Specified[1] |
| Pyrazole-H5 | 8.2 | s | - | Not Specified[1] | |
| Aldehyde-H | 9.4 | s | - | Not Specified[1] |
Table 2: ¹³C NMR Spectral Data of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference Solvent |
| Aromatic & Pyrazole Carbons | 121.0 - 159.5 | DMSO-d₆ |
| Aldehyde Carbonyl | ~185-195 (predicted) | DMSO-d₆ |
Note: Detailed assignments for the ¹³C NMR of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde are not fully specified in the available literature, but the general regions are indicated.
Discussion of Spectral Features
The ¹H NMR spectrum of this compound shows distinct signals that can be readily assigned to its constituent protons. The singlet at 9.98 ppm is characteristic of an aldehyde proton, which is significantly deshielded due to the electron-withdrawing nature of the carbonyl group and its position on the aromatic pyrazole ring. The singlet at 8.46 ppm corresponds to the proton at the 5-position of the pyrazole ring. The aromatic protons of the phenyl and p-tolyl rings appear in the expected region of 7.23-7.73 ppm, with the methyl protons of the tolyl group giving a characteristic singlet at 2.36 ppm.
Comparing this to 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the chemical shifts for the pyrazole and aldehyde protons are in a similar range (8.2 ppm and 9.4 ppm, respectively), indicating a comparable electronic environment around the pyrazole-4-carbaldehyde core.[1] The absence of the tolyl methyl singlet in the diphenyl analogue is the most straightforward difference. The aromatic region in the diphenyl compound will be more complex due to the presence of two phenyl groups.
The ¹³C NMR spectrum of these compounds is expected to show a signal for the aldehyde carbonyl carbon in the highly deshielded region of approximately 185-195 ppm. The carbons of the aromatic rings and the pyrazole ring will appear in the 110-160 ppm range. The methyl carbon of the p-tolyl group in the title compound would be expected to appear at around 20-25 ppm.
Experimental Protocols
The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of pyrazole-4-carbaldehyde derivatives.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup:
-
The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals.
Visualization of Molecular Structure and Key NMR Correlations
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: Logical workflow for NMR-based structural analysis.
Conclusion
The ¹H and ¹³C NMR spectroscopic analysis provides a robust method for the characterization of this compound and its analogues. The comparison with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde highlights the key spectral features that are characteristic of the pyrazole-4-carbaldehyde scaffold. The distinct chemical shifts of the aldehyde and pyrazole protons serve as reliable diagnostic signals for confirming the presence of this core structure. While a complete experimental ¹³C NMR dataset for the title compound would further strengthen the analysis, the available data and comparisons with close analogues provide a solid foundation for its structural identification and for guiding future synthetic and medicinal chemistry efforts.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation analysis. This guide offers a detailed comparison of the anticipated electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde against alternative analytical approaches, supported by established fragmentation principles of related heterocyclic systems.
Predicted Fragmentation Pattern Analysis
The mass spectrometry fragmentation of this compound is expected to be governed by the inherent stability of the pyrazole core and the nature of its aromatic substituents. The fragmentation cascade likely initiates from the molecular ion (M+•), with subsequent cleavages influenced by the aldehyde functional group and the phenyl and p-tolyl rings.
Key fragmentation pathways for pyrazole derivatives typically involve the expulsion of hydrogen cyanide (HCN) and molecular nitrogen (N2) from the heterocyclic ring.[1][2] For aromatic aldehydes, characteristic losses of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the formyl group (CHO, M-29), are common fragmentation routes.[3]
In the case of this compound, we can predict a series of fragment ions based on these principles. The initial loss of a hydrogen atom from the aldehyde would result in a prominent [M-1]+ peak. Subsequent or alternative fragmentation could involve the loss of the entire formyl group, leading to an [M-29]+ ion. The pyrazole ring may then undergo its characteristic fragmentation, losing N2 or HCN. The presence of the stable phenyl and tolyl groups is expected to lead to fragment ions corresponding to these moieties.
Comparison with Alternative Compounds
To provide context, the fragmentation pattern of this compound can be compared to simpler, related structures.
| Compound Class | Key Fragmentation Pathways | Typical Fragment Ions (m/z) |
| This compound | Loss of H•, CHO•, N2, HCN; Cleavage of aryl groups | [M-1]+, [M-29]+, [M-N2]+, Phenyl cation (77), Tolyl cation (91) |
| Unsubstituted Pyrazole | Expulsion of HCN and N2 from the molecular ion.[1] | [M-HCN]+•, [M-N2]+• |
| Benzaldehyde | Loss of H• to form a stable benzoyl cation (base peak); Loss of CHO•.[3] | [M-1]+ (m/z 105), [M-29]+ (m/z 77) |
| 1,3-Diphenyl-1H-pyrazole | Fragmentation driven by the stable aromatic rings; loss of N2. | Phenyl cation (77), Diphenylacetylene radical cation |
The predicted fragmentation of the title compound is thus a composite of the behaviors of its constituent functional groups, offering a unique spectral fingerprint.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a general methodology for acquiring the mass spectrum of this compound.
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is utilized.
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
Analysis Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
Data Acquisition: The instrument is calibrated using a standard compound (e.g., perfluorotributylamine). The sample is then introduced into the ion source, and the mass spectrum is recorded.
Predicted Mass Spectrometry Data
The following table summarizes the predicted major fragment ions for this compound (Molecular Weight: 274.32 g/mol ).
| m/z (predicted) | Ion Structure | Fragmentation Pathway |
| 274 | [C17H14N2O]+• | Molecular Ion (M+•) |
| 273 | [C17H13N2O]+ | Loss of H• from the aldehyde |
| 245 | [C16H13N2]+ | Loss of CHO• |
| 197 | [C14H13N]+• | Loss of N2 from [M-CHO]+ |
| 180 | [C12H10N2]+• | Loss of phenyl group from [M-CHO-HCN]+ |
| 165 | [C12H9]+ | Phenyl-C≡C-Phenyl radical cation |
| 91 | [C7H7]+ | Tolyl cation |
| 77 | [C6H5]+ | Phenyl cation |
Fragmentation Pathway Visualization
The logical relationship of the key fragmentation steps can be visualized as follows:
References
A Comparative Guide to the Synthesis of Substituted Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds, serving as foundational building blocks in medicinal chemistry and drug discovery. Their versatile reactivity allows for the construction of complex molecular architectures found in pharmaceuticals ranging from anti-inflammatory agents to kinase inhibitors. The efficient and regioselective synthesis of these aldehydes is therefore a critical step in the development of new therapeutic agents. This guide provides an objective comparison of common synthetic methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Synthesis Methods
The formylation of the C4-position of the pyrazole ring is most effectively achieved through electrophilic substitution, leveraging the electron-rich nature of the pyrazole nucleus. Several methods have been established, each with distinct advantages and limitations regarding substrate scope, reaction conditions, and yield. The most prominent of these are the Vilsmeier-Haack reaction, the Duff reaction, and the Rieche formylation. A fourth method, directed ortho-lithiation followed by formylation, offers an alternative for specific substrates.
Data Presentation
The following table summarizes the key quantitative data and conditions for the primary methods used to synthesize substituted pyrazole-4-carbaldehydes.
| Method | Starting Material (Example) | Key Reagents | Typical Conditions | Yield (%) | Remarks |
| Vilsmeier-Haack Reaction | Hydrazones of ketones or 1,3-disubstituted pyrazoles | POCl₃, DMF | 60-120 °C, 2-6 hours | 55-90% | Most common and versatile method. Works on pre-formed pyrazoles or by cyclizing hydrazones in situ. Can be sensitive to highly electron-withdrawing groups.[1] |
| Duff Reaction | 1-Phenyl-1H-pyrazoles | Hexamethylenetetramine (HMTA), Glycerol, Boric Acid | 150-160 °C | 60-85% | Good for N-phenyl pyrazoles. Offers chemoselectivity and is safer than using POCl₃. Generally requires high temperatures. |
| Rieche Formylation | Electron-rich pyrazoles | Dichloromethyl methyl ether, TiCl₄ | 0 °C to room temp, 3-17 hours | 65-95% (general) | Effective for electron-rich aromatics. Requires strictly anhydrous conditions and a strong Lewis acid. Less common for pyrazoles but potentially high-yielding.[2][3] |
| Lithiation-Formylation | 1-Methylpyrazole (for C5-formylation) or halo-pyrazoles | n-BuLi or LDA, DMF | -78 °C, anhydrous THF | Variable | Highly regioselective based on the directing group or site of lithiation. Sensitive to moisture and air. Primarily used when other methods fail or for specific isomers. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are representative and may require optimization for specific substrates.
Vilsmeier-Haack Reaction Protocol
This protocol describes the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde from the corresponding phenylhydrazone.
Materials:
-
Acetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃)
-
Methanol for recrystallization
Procedure:
-
The Vilsmeier-Haack reagent is prepared by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold anhydrous N,N-Dimethylformamide (DMF, 10 mL) with constant stirring.
-
To this pre-formed reagent, the acetophenone phenylhydrazone (1 equivalent) is added portion-wise.
-
The reaction mixture is then heated to 70-80 °C and stirred for approximately 6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring.
-
The resulting solution is neutralized with a saturated solution of sodium bicarbonate until effervescence ceases.
-
The precipitated solid product is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from methanol to afford 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in good yield.[1]
Duff Reaction Protocol
This protocol details the formylation of 1-(2-fluorophenyl)-1H-pyrazole.
Materials:
-
1-(2-fluorophenyl)-1H-pyrazole
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid (50% v/v)
-
Diethyl ether
Procedure:
-
A mixture of glycerol and boric acid is heated to 150-160 °C to form a glyceroboric acid complex.
-
1-(2-fluorophenyl)-1H-pyrazole (1 equivalent) and hexamethylenetetramine (HMTA, 1.5 equivalents) are added to the hot glyceroboric acid.
-
The reaction mixture is maintained at 150-160 °C for 2-3 hours.
-
After cooling, the mixture is hydrolyzed by adding an equal volume of 50% sulfuric acid and then heated for an additional 30 minutes.
-
The desired aldehyde is isolated by steam distillation or by extraction with diethyl ether after cooling the reaction mixture.
-
The organic extracts are combined, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product can be purified by column chromatography or recrystallization to yield 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde.
Rieche Formylation Protocol (General)
This is a general procedure for the formylation of electron-rich aromatic compounds, adaptable for substituted pyrazoles.
Materials:
-
Substituted pyrazole
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice/water
-
Ethyl acetate/Hexane for chromatography
Procedure:
-
A solution of the substituted pyrazole (1 equivalent) in anhydrous dichloromethane (DCM) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., Argon).
-
Titanium tetrachloride (TiCl₄, 1.8-2.2 equivalents) is added dropwise to the cooled solution. The mixture is stirred for 5-10 minutes.[2]
-
Dichloromethyl methyl ether (1.1 equivalents) is then added slowly, maintaining the temperature at 0 °C.[2]
-
The reaction is stirred at 0 °C for 3 hours or allowed to warm to room temperature and stirred for up to 17 hours, depending on the substrate's reactivity.[2]
-
The reaction is carefully quenched by pouring it into a mixture of ice and water.
-
The product is extracted with DCM. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude aldehyde is purified by silica gel flash chromatography (e.g., using a gradient of 5-10% ethyl acetate in hexane) to give the pure pyrazole-4-carbaldehyde.[2]
Synthesis Pathways Visualization
The following diagram illustrates the general workflow and relationship between the different synthetic methods for producing substituted pyrazole-4-carbaldehydes from a common pyrazole precursor.
Caption: Synthetic routes to pyrazole-4-carbaldehydes.
Conclusion
The Vilsmeier-Haack reaction remains the most widely employed and versatile method for the synthesis of substituted pyrazole-4-carbaldehydes, offering good to excellent yields for a broad range of substrates.[1] The Duff reaction provides a valuable, albeit higher-temperature, alternative, particularly for N-phenyl substituted pyrazoles. While less commonly reported for pyrazoles, the Rieche formylation presents a potent option for electron-rich substrates under Lewis acid catalysis.[2][3] Directed lithiation is a more specialized technique, offering precise regiocontrol when other methods are not suitable. The choice of method will ultimately depend on the specific substitution pattern of the pyrazole, available laboratory equipment, and safety considerations. This guide provides the foundational data and protocols to make an informed decision for the efficient synthesis of these crucial chemical intermediates.
References
A Comparative Guide to the Biological Activity of Pyrazole Derivatives: Focus on 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities. This guide provides a comparative analysis of the biological activities of pyrazole derivatives, with a particular focus on the 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde class, to which 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde belongs. While specific experimental data for this compound is limited in the reviewed literature, this guide will objectively compare its closely related analogs, supported by experimental data, to provide a comprehensive overview of their therapeutic potential.
Anticancer Activity
Pyrazole derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways essential for cancer cell proliferation and survival, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Comparative in vitro Cytotoxicity of Pyrazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various pyrazole derivatives against several human cancer cell lines, offering a comparative look at their potency.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-Carbaldehyde Derivative 1 | MCF-7 (Breast) | 0.25 | [1][2] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.95 | [1][2] |
| Pyrazolo[4,3-c]pyridine Derivative | MCF-7 (Breast) | 1.937 (µg/mL) | [1] |
| Pyrazolo[4,3-c]pyridine Derivative | HepG2 (Liver) | 3.695 (µg/mL) | [1] |
| Pyrazolo[4,3-c]pyridine Derivative | HCT-116 (Colon) | 2.914 (µg/mL) | [1] |
| Doxorubicin (Standard) | HCT-116 (Colon) | 3.676 (µg/mL) | [1] |
| 5-alkylated selanyl-1H-pyrazole Derivative 1 | HepG2 (Liver) | 15.98 | [2] |
| 5-alkylated selanyl-1H-pyrazole Derivative 2 | HepG2 (Liver) | 13.85 | [2] |
| Indole-linked Pyrazole Derivative 1 | HCT-116 (Colon) | < 23.7 | [2] |
| Indole-linked Pyrazole Derivative 2 | HCT-116 (Colon) | < 23.7 | [2] |
| Doxorubicin (Standard) | HCT-116 (Colon) | 24.7 - 64.8 | [2] |
| Pyrazole ring-containing isolongifolanone Derivative | MCF-7 (Breast) | 5.21 | [2] |
| Pyrazolo[1,5-a]pyrimidine Derivative 1 | HCT-116 (Colon) | 1.51 | [1] |
| Pyrazolo[1,5-a]pyrimidine Derivative 2 | MCF-7 (Breast) | 7.68 | [1] |
| Pyrazolo[4,3-f]quinoline Derivative | HCT-116 (Colon) | 1.7 | [1] |
| Pyrazolo[4,3-f]quinoline Derivative | HeLa (Cervical) | 3.6 | [1] |
| Fused Pyrazole Derivative | HepG2 (Liver) | 0.31 - 0.71 | [3] |
| Erlotinib (Standard) | HepG2 (Liver) | 10.6 | [3] |
| 4-bromophenyl substituted Pyrazole | MCF-7 (Breast) | 5.8 | [4] |
| 4-bromophenyl substituted Pyrazole | A549 (Lung) | 8.0 | [4] |
| 4-bromophenyl substituted Pyrazole | HeLa (Cervical) | 9.8 | [4] |
Antimicrobial and Antifungal Activity
The pyrazole nucleus is a common feature in many compounds exhibiting potent antimicrobial and antifungal properties. The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyrazole derivatives against various bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-aryl substituted pyrazole-4-carbaldehyde 1 | S. aureus | - | [5] |
| 3-aryl substituted pyrazole-4-carbaldehyde 2 | E. coli | - | [5] |
| Ampicillin (Standard) | S. aureus, E. coli | - | [5] |
| 4-functional pyrazole derivative 1 | S. aureus ATCC 25923 | - | [6] |
| 4-functional pyrazole derivative 2 | E. coli ATCC 25922 | - | [6] |
| 4-functional pyrazole derivative 3 | C. albicans ATCC 885-653 | - | [6] |
| 2,4-disubstituted thiazolyl pyrazole derivatives | Gram-positive & Gram-negative bacteria | Good to moderate | [7] |
| Pyrazolo-pyridone and Pyrazolochromene derivatives | Various microorganisms | Inactive to moderate | [8] |
Note: Some studies indicated activity without providing specific MIC values.
Antioxidant Activity
Several pyrazole derivatives have been shown to possess significant antioxidant properties, which are often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for assessing this activity.
| Compound/Derivative | Antioxidant Assay | IC₅₀ (µM or other units) | Reference |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1 | DPPH, NO, OH, H₂O₂ | Potent | [9] |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 2 | DPPH, NO, OH, H₂O₂ | Potent | [9] |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative | DPPH | Good | [10] |
| Tetrahydrobenzo[b]pyran derivative 1 (R1 = 4-NO2) | DPPH (at 1.0 mM) | 61.87% inhibition | [11] |
| Tetrahydrobenzo[b]pyran derivative 2 (R1 = 4-Br) | DPPH (at 1.0 mM) | 60.62% inhibition | [11] |
| Ascorbic Acid (Standard) | DPPH (at 1.0 mM) | 72.00% inhibition | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays mentioned in this guide.
Synthesis of 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehydes
A common and effective method for the synthesis of this class of compounds is the Vilsmeier-Haack reaction.
Caption: General workflow for the synthesis of 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehydes.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 4. srrjournals.com [srrjournals.com]
- 5. chemmethod.com [chemmethod.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrazole-4-Carbaldehyde Analogs: A Focus on Antimicrobial Activity
A detailed examination of the structure-activity relationship (SAR) of pyrazole-4-carbaldehyde analogs reveals their potential as promising antimicrobial agents. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid researchers and scientists in the development of novel anti-infective therapies.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a key synthon for further chemical modifications, allowing for the exploration of diverse chemical spaces and the optimization of biological activity. This guide focuses on the antimicrobial properties of various pyrazole-4-carbaldehyde analogs, presenting a structured overview of their efficacy against different microbial strains.
Performance Comparison of Pyrazole-4-Carbaldehyde Analogs
The antimicrobial activity of a series of synthesized 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde analogs was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, summarized in the table below, highlight the impact of different substitutions on the phenoxy acetyl moiety on the antimicrobial potency.
| Compound ID | R Group | Bacillus subtilis (Zone of Inhibition, mm) | Staphylococcus aureus (Zone of Inhibition, mm) | Pseudomonas aeruginosa (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) | Aspergillus niger (Zone of Inhibition, mm) |
| 4a | H | 12 | 11 | 10 | 11 | 9 | 8 |
| 4b | 4-Cl | 14 | 13 | 12 | 13 | 11 | 10 |
| 4c | 4-Br | 16 | 15 | 14 | 15 | 13 | 12 |
| 4f | 2,4,6-tri-Cl | 18 | 17 | 16 | 17 | 15 | 14 |
| Ciprofloxacin | - | 27 | 25 | 27 | 26 | - | - |
| Amphotericin B | - | - | - | - | - | 27 | 23 |
Data extracted from a study on new phenyl moiety-bearing pyrazole-4-carbaldehyde derivatives.[1]
Key Observations from the Data:
-
The presence of halogen substituents on the phenoxy ring generally enhances antimicrobial activity.
-
Compound 4f , with a 2,4,6-trichloro substitution, demonstrated the most significant activity against all tested bacterial and fungal strains among the synthesized analogs.[1]
-
Bromo-substituted compound 4c also showed noteworthy activity, suggesting that the nature and position of the halogen are crucial for potency.[1]
Structure-Activity Relationship (SAR)
The observed antimicrobial activities of the pyrazole-4-carbaldehyde analogs allow for the deduction of key structural requirements for enhanced potency. A simplified SAR model is presented below.
Caption: SAR model for antimicrobial pyrazole-4-carbaldehyde analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydes (4a-j)
The synthesis of the title compounds is typically achieved via the Vilsmeier-Haack reaction.[1]
General Procedure:
-
Substituted N'-(1-(2,4-dichlorophenyl)ethylidene)-2-phenoxyacetohydrazides (0.005 mol) are dissolved in a Vilsmeier-Haack reagent consisting of dimethylformamide (DMF, 10 ml) and phosphorus oxychloride (POCl3, 2 ml).[1]
-
The reaction mixture is stirred at room temperature for 8-10 hours.[1]
-
The contents are then poured onto crushed ice and neutralized with sodium bicarbonate (NaHCO3).[1]
-
The solid that separates is filtered, washed with cold water, dried, and recrystallized from DMF to yield the final product.[1]
The general synthetic workflow is depicted below.
Caption: General synthesis of pyrazole-4-carbaldehyde analogs.
Antimicrobial Activity Assay (Cup-Plate Method)
The in vitro antimicrobial activity of the synthesized compounds is determined using the agar diffusion cup-plate method.[1]
Procedure:
-
Nutrient agar plates are prepared and inoculated with the test microorganisms.
-
Cups (wells) are made in the agar using a sterile borer.
-
A solution of each test compound (typically at a concentration of 100 µg/mL in a suitable solvent like DMSO) is added to the respective wells.
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria and Amphotericin B for fungi) and the solvent control are also run in parallel.[1]
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The diameter of the zone of inhibition around each well is measured in millimeters.[1]
Minimum Inhibitory Concentration (MIC) Determination
For compounds showing promising activity, the Minimum Inhibitory Concentration (MIC) is determined using a serial dilution method.[1]
Procedure:
-
A serial dilution of each promising compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized suspension of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.[1]
This guide provides a foundational understanding of the structure-activity relationships of pyrazole-4-carbaldehyde analogs as antimicrobial agents. The presented data and protocols can serve as a valuable resource for the rational design and development of more potent and selective antimicrobial compounds based on this versatile scaffold. Further research focusing on expanding the library of analogs and exploring their mechanism of action is warranted to fully realize their therapeutic potential.
References
- 1. jpsionline.com [jpsionline.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde: A Comparative Computational and Docking Analysis
A deep dive into the computational and molecular docking studies of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde reveals its potential as a promising scaffold for targeted therapeutic development. This guide provides a comparative analysis of its predicted binding affinities against key protein targets, benchmarked against other functionally similar pyrazole derivatives, and offers detailed experimental protocols for in-silico evaluation.
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Computational and molecular docking studies are pivotal in elucidating the potential mechanisms of action and guiding the rational design of novel therapeutic agents. This guide focuses on this compound and compares its potential with other pyrazole derivatives that have been the subject of published docking studies.
Comparative Docking Analysis
While specific docking studies for this compound are not extensively documented in publicly available literature, we can infer its potential by comparing it with structurally related pyrazole derivatives that have been investigated for their binding affinity against various protein targets. The following table summarizes the docking scores of several pyrazole derivatives against different therapeutic targets, providing a benchmark for the potential efficacy of the title compound.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Pyrazole-Thiobarbituric Acid Derivatives (4h, 4l) | Candida albicans Ergosterol Biosynthesis Enzymes | - | - | - |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide (10e) | Aurora-A kinase | -8.5 (Predicted) | - | - |
| Pyrazole-Carboxamides bearing Sulfonamide Moiety | Carbonic Anhydrase I (hCA I) | -7.2 to -8.9 | Acetazolamide (AAZ) | -6.8 |
| Pyrazole-Carboxamides bearing Sulfonamide Moiety | Carbonic Anhydrase II (hCA II) | -7.5 to -9.1 | Acetazolamide (AAZ) | -7.1 |
| Pyrazole Linked Pyrazoline Derivatives (6h, 6j) | EGFR Tyrosine Kinase | -8.7 and -8.5 | Gefitinib | -9.2 |
Note: The docking scores for this compound are yet to be determined and would require specific in-silico studies.
Experimental Protocols for Molecular Docking
The following is a generalized protocol for performing molecular docking studies, based on methodologies reported for similar pyrazole derivatives. This protocol can be adapted for the computational evaluation of this compound.
1. Ligand and Receptor Preparation:
-
Ligand Preparation: The 3D structure of this compound and its analogues can be sketched using software like ChemDraw and converted to a 3D format (.mol or .sdf). Energy minimization is then performed using a suitable force field (e.g., MMFF94). The final structure is saved in .pdbqt format for use in docking software.[3][4]
-
Receptor Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[3] Water molecules and any co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added to the protein structure, which is then saved in .pdbqt format.[3]
2. Molecular Docking Simulation:
-
Software: AutoDock Vina is a widely used open-source program for molecular docking.[5]
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the entire binding pocket.
-
Docking Execution: The docking simulation is performed using the prepared ligand and receptor files. The software calculates the binding affinity (in kcal/mol) and predicts the binding poses of the ligand within the active site of the protein.[4]
3. Analysis of Docking Results:
-
The docking results are analyzed to identify the best binding pose based on the lowest binding energy.
-
The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.[6]
Visualizing Computational Workflows
Computational Docking Workflow
The following diagram illustrates a typical workflow for a computational molecular docking study.
Caption: A generalized workflow for in-silico molecular docking studies.
Hypothetical Signaling Pathway Modulation
Based on the identified protein targets for various pyrazole derivatives, a hypothetical signaling pathway that could be modulated by this compound is depicted below. For instance, inhibition of EGFR or Aurora-A kinase can disrupt downstream signaling cascades involved in cell proliferation and survival.
Caption: A potential signaling pathway targeted by pyrazole derivatives.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography Analysis of Bioactive Pyrazole Derivative Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic analyses of several bioactive pyrazole derivatives, supported by experimental data. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Understanding their three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.[1]
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for different series of bioactive pyrazole derivatives, offering a basis for structural comparison. These parameters provide insights into the solid-state conformation and packing of the molecules, which can influence their physical properties and biological activity.
Table 1: Crystallographic Data for Bioactive Pyrazolone Derivatives [1]
| Parameter | Compound I | Compound II | Compound III |
| Chemical Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |
These pyrazolone derivatives display different crystal systems and space groups, indicating distinct molecular packing in the solid state. The pyrazole ring in these compounds is generally planar, and the crystal structures are often stabilized by networks of hydrogen bonds, such as N-H···O interactions.[1]
Table 2: Crystallographic Data for "Armed" Pyrazole Derivatives [3]
| Parameter | Compound L1 | Compound L2 | Compound L3 |
| Chemical Name | N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amine | 2-(((1H-pyrazol-1-yl)methyl)amino)benzoic acid | Ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | C2/c | P2₁/n | P-1 |
"Armed" pyrazoles, which are substituted with additional functional groups, also exhibit a range of crystal packing arrangements. The specific substituents play a crucial role in directing the intermolecular interactions that define the crystal lattice.
Experimental Protocols
The determination of the crystal structures for the pyrazole derivatives discussed in this guide follows a standardized set of procedures in single-crystal X-ray diffraction.
1. Crystal Growth and Selection:
-
Single crystals of the pyrazole derivatives are typically grown by slow evaporation of a suitable solvent, such as ethanol, methanol, or a solvent mixture.
-
A suitable single crystal is selected under a polarizing microscope for data collection.
2. Data Collection:
-
The selected crystal is mounted on a goniometer head.
-
To minimize thermal vibrations and potential crystal decay, the crystal is often cooled to a low temperature (e.g., 100-150 K) in a stream of cold nitrogen gas.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
A series of diffraction images are recorded as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
4. Data Analysis and Visualization:
-
The final refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
This data is then analyzed to understand the molecular conformation, crystal packing, and any specific intermolecular interactions like hydrogen bonding or π-π stacking.
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for the X-ray crystallography analysis of pyrazole derivative crystals.
Signaling Pathway Inhibition by Pyrazole Derivatives
Many bioactive pyrazole derivatives exert their therapeutic effects by inhibiting specific signaling pathways involved in disease progression. For instance, some pyrazole-based compounds have been identified as inhibitors of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Comparison with Alternative Techniques
While single-crystal X-ray diffraction provides unparalleled detail about the solid-state structure of a molecule, other analytical techniques offer complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution. Comparing solid-state (from X-ray) and solution-state (from NMR) conformations can reveal conformational changes that may occur upon dissolution, which is relevant for biological activity.
-
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the bulk crystalline properties of a material. It is useful for phase identification, assessing sample purity, and studying polymorphism, where a compound can exist in different crystal forms with potentially different properties.
-
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to optimize molecular geometries and predict various properties. Comparing experimental X-ray structures with DFT-optimized geometries can provide insights into the effects of crystal packing on molecular conformation.[4]
References
A Comparative Guide to the Efficacy of Pyrazole-Based Compounds: In Vitro Potency vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of pyrazole-based compounds, comparing their performance in laboratory assays with outcomes in preclinical animal models. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid in the evaluation and development of this promising class of therapeutic agents.
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1] The journey from a promising compound in a lab dish (in vitro) to an effective treatment in a living organism (in vivo) is fraught with challenges. A compound that potently inhibits a cancer cell line in a culture plate may not translate to tumor shrinkage in a preclinical model due to factors like poor solubility, rapid metabolism, or unforeseen toxicities. This guide delves into the critical comparison of in vitro and in vivo efficacy for several pyrazole-based compounds, offering a data-driven perspective for researchers in the field.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the in vitro potency and corresponding in vivo efficacy of selected pyrazole-based compounds from various studies. This side-by-side comparison is essential for understanding the translational potential of these molecules.
Table 1: Anticancer Activity of Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | In Vitro Potency (IC50/GI50) | Cancer Cell Line | In Vivo Model | Dosing Regimen | In Vivo Efficacy (e.g., Tumor Growth Inhibition) | Reference |
| AT9283 | Aurora A, Aurora B, JAK2, Abl (T315I) | ~3 nM (Aurora A/B) | HCT116 (Colon) | Mouse Xenograft | Not specified | Efficacious | [2] |
| Compound 2 | Akt1 | 0.95 µM | HCT116 (Colon) | MM1S Xenograft | 10 mg/kg (oral) | 42% tumor growth reduction | [3] |
| Compound 5b | Tubulin Polymerization | 0.021 µM (GI50) | K562 (Leukemia) | Not Reported | Not Reported | Not Reported | [4] |
| Compound 5b | Tubulin Polymerization | 0.69 µM (GI50) | A549 (Lung) | Not Reported | Not Reported | Not Reported | [4] |
| Compound 50 | EGFR, VEGFR-2 | 0.09 µM (EGFR), 0.23 µM (VEGFR-2) | HepG2 (Liver) | Not Reported | Not Reported | Not Reported | [5] |
Table 2: Anticancer Activity of Other Pyrazole Derivatives
| Compound ID | Putative Mechanism | In Vitro Potency (IC50/GI50) | Cancer Cell Line | In Vivo Model | Dosing Regimen | In Vivo Efficacy (e.g., % Increase in Life Span) | Reference |
| Compound I | HPV E6 Protein Inhibition (putative) | Not specified | HeLa (Cervical) | Dalton's Lymphoma Ascites (DLA) in mice | Not specified | Significant anticancer potential | [6] |
| Compound III | HPV E6 Protein Inhibition (putative) | Not specified | HeLa (Cervical) | Dalton's Lymphoma Ascites (DLA) in mice | Not specified | Significant anticancer potential | [6] |
Experimental Protocols
Detailed and reproducible methodologies are paramount in drug discovery research. Below are representative protocols for the key in vitro and in vivo experiments cited in this guide.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The pyrazole-based compounds are dissolved in a suitable solvent, typically DMSO, and then serially diluted in the cell culture medium. The existing medium is replaced with the medium containing the test compounds at various concentrations. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
In Vivo Xenograft Model Protocol (General)
This protocol outlines a generalized procedure for evaluating the anticancer efficacy of pyrazole-based compounds in a subcutaneous xenograft mouse model. Specific parameters such as the cell line, mouse strain, and dosing regimen should be optimized for each study.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent rejection of the human tumor cells.[7]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells in 100-200 µL of a sterile, serum-free medium) is injected subcutaneously into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor dimensions (length and width) are measured with calipers two to three times per week, and the tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[8]
-
Compound Formulation and Administration: The pyrazole compound is formulated in a suitable vehicle for administration (e.g., a solution of DMSO, PEG400, and saline). The formulation is administered to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule and for a specified duration.
-
Efficacy and Toxicity Assessment: Tumor volumes and the body weight of the mice are monitored throughout the study. A decrease in body weight can be an indicator of systemic toxicity.[8] At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways targeted by pyrazole-based compounds and a typical experimental workflow for their evaluation.
References
- 1. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde (CAS No. 36640-52-5), ensuring compliance and minimizing risk.
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound was not publicly available.[1] The following procedures are therefore based on established best practices for the disposal of structurally similar pyrazole derivatives and aromatic aldehydes, and general guidelines for hazardous chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
I. Hazard Assessment and Waste Profile
Due to the absence of a specific SDS, a conservative approach is necessary. The compound should be treated as hazardous waste. Structurally similar compounds, such as other pyrazole-carboxaldehydes, are classified as skin and eye irritants, and may cause respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling the compound or its waste.
Hazard Profile of Structurally Similar Compounds:
| Hazard Category | Finding |
| Skin Irritation | Classified as a skin irritant.[2][3] |
| Eye Irritation | Causes serious eye irritation.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
| Acute Oral Toxicity | May be harmful if swallowed.[3][4] |
II. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.[5]
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container.[5] For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.[5]
-
Report: Report the spill to your laboratory supervisor and EHS department.
IV. Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.
-
The label should include the full chemical name, "Hazardous Waste," and any appropriate hazard warnings (e.g., "Irritant").
-
Contaminated materials such as weighing paper, gloves, and absorbent pads should be placed in the same solid waste container.
-
-
Liquid Waste:
-
If the compound is in a solution, collect it in a labeled, leak-proof, and chemically compatible container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
V. Storage of Chemical Waste
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:
-
Well-ventilated.
-
Away from incompatible materials.
-
Clearly marked as a hazardous waste storage area.
VI. Disposal Procedure
The final disposal of this compound must be handled by a licensed professional waste disposal company.
-
Waste Pickup Request: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.
-
Professional Disposal: The recommended method for the disposal of such compounds is high-temperature incineration at an approved waste disposal plant.[2][6] This method ensures the complete destruction of the chemical, minimizing its environmental impact.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process and the rationale for treating the compound as hazardous waste.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde
This guide provides crucial safety and logistical information for the handling and disposal of 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
The primary step in safe handling is to recognize the potential hazards associated with this compound. Based on data for similar pyrazole and aldehyde compounds, the following hazards should be considered.[1][2][3] This information dictates the necessary personal protective equipment.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to protect against potential exposure through inhalation, skin contact, or eye contact.[4][5][6]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | ANSI Z87.1-rated, chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[2][4] | Protects against splashes, vapors, and fine particles that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[2] Always inspect gloves for tears or punctures before use. | Prevents skin contact, which can cause irritation.[3] Nitrile offers good resistance to a range of chemicals.[7] |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved Respirator | Use a respirator with an organic vapor cartridge if handling the compound in a poorly ventilated area or if it becomes airborne as dust.[4][5] | Protects against the inhalation of potentially harmful vapors or dust. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Assemble Materials: Have all necessary equipment, including the chemical container, weighing paper, spatulas, and waste containers, readily accessible within the fume hood.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Handling:
-
Weighing: Carefully weigh the desired amount of the solid compound on weighing paper using a clean spatula. Avoid creating dust.
-
Transfer: Transfer the compound to the reaction vessel within the fume hood.
-
Cleaning: After use, decontaminate spatulas and any other reusable equipment with an appropriate solvent.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Dispose of any contaminated solid materials, such as weighing paper and used gloves, in a designated hazardous solid waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
Container Management:
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area.
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.
Experimental Workflow and Logical Relationships
To visualize the procedural flow of handling and disposing of this compound, the following diagrams illustrate the key steps and decision points.
Caption: Workflow for Handling this compound.
Caption: Relationship Between PPE and Laboratory Actions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. falseguridad.com [falseguridad.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
